molecular formula C4H10N2.H3O4P.H2O<br>C4H15N2O5P B097537 Piperazine Phosphate CAS No. 18534-18-4

Piperazine Phosphate

Cat. No.: B097537
CAS No.: 18534-18-4
M. Wt: 202.15 g/mol
InChI Key: PMGABIJVFLPSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine phosphate is a versatile organic phosphate salt with significant relevance in multiple research domains, primarily in parasitology and materials science. In veterinary pharmaceutical research, this compound is recognized for its anthelmintic properties. It functions as an agonist on the gamma-aminobutyric acid (GABA) receptor in parasitic nematodes, inducing a flaccid, reversible paralysis of the body wall muscle which leads to the expulsion of the worm from the host intestine . This mechanism has established it as a model compound for studying anti-parasitic interventions in species such as poultry, pigs, cats, and dogs . Concurrently, in the field of polymer science, this compound and its derivatives have emerged as highly efficient char-forming agents in intumescent flame retardant (IFR) systems for polypropylene (PP) and other polymers . Researchers are leveraging its ability to form a hybrid-charring macromolecule, often enhanced with metal ions like Mn²⁺ or Al³⁺, to create a compact, thermally stable, and graphitized carbon layer upon combustion . This char layer acts as a physical barrier, significantly improving the fire safety of composites by reducing peak heat release rate (PHRR) and total smoke production, achieving high performance ratings such as a V-0 classification in the UL-94 test and a Limiting Oxygen Index (LOI) exceeding 28% . Furthermore, its role as a key chemical intermediate in synthesizing compounds for neurological and psychiatric drug development highlights its broader utility in pharmaceutical research .

Properties

IUPAC Name

phosphoric acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18534-18-4, 14538-56-8
Record name Piperazine, phosphate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18534-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine phosphate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of piperazine phosphate, a widely utilized anthelmintic agent. It covers its synthesis, physicochemical and pharmacokinetic properties, detailed mechanism of action, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is a direct acid-base reaction involving the formation of a salt from piperazine and phosphoric acid.[1] Piperazine itself is a cyclic secondary amine, while phosphoric acid provides the acidic counter-ion to form the stable, crystalline phosphate salt.[1]

Chemical Reaction

The reaction involves the protonation of the two nitrogen atoms of the piperazine ring by phosphoric acid, resulting in the formation of this compound.

C₄H₁₀N₂ + H₃PO₄ → C₄H₁₀N₂·H₃PO₄

Experimental Protocol: Salt Formation

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Anhydrous piperazine

  • Phosphoric acid (H₃PO₄)

  • Ethanol or Dichloromethane (as solvent)

  • Reaction vessel with stirring and heating capabilities

  • Dropping funnel

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: Dissolve anhydrous piperazine in a suitable organic solvent (e.g., ethanol) in the reaction vessel. In a separate container, dissolve phosphoric acid in the same solvent.

  • Heating: Gently heat the phosphoric acid solution in the reaction vessel to approximately 45–60°C under continuous stirring.[1]

  • Controlled Addition: Add the piperazine solution dropwise to the heated phosphoric acid solution using a dropping funnel.[1] Maintain continuous and vigorous stirring to ensure a homogenous reaction mixture and controlled salt formation (salification).[1]

  • Reaction Completion: After the addition is complete, maintain the temperature and stirring for a short period to ensure the reaction goes to completion.

  • Crystallization: Slowly cool the reaction mixture to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound.[1]

  • Isolation and Drying: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials. Dry the purified this compound crystals under a vacuum.

G cluster_synthesis Synthesis Workflow for this compound prep Dissolve Piperazine and Phosphoric Acid in Solvent Separately heat Heat Phosphoric Acid Solution (45-60°C) with Stirring prep->heat add Dropwise Addition of Piperazine Solution to Heated Acid Solution heat->add react Maintain Temperature and Stirring for Reaction Completion add->react cool Cool Mixture to Promote Crystallization react->cool filter Filter and Wash Crystals with Cold Solvent cool->filter dry Dry Crystals Under Vacuum to Obtain Pure this compound filter->dry G cluster_mechanism Mechanism of Action of Piperazine at the Nematode Neuromuscular Junction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell gaba_vesicle GABA Vesicles gaba_release GABA Release gaba_vesicle->gaba_release Action Potential receptor GABA-gated Cl- Channel gaba_release->receptor Binds to hyperpol Hyperpolarization receptor->hyperpol Opens, causing Cl- Influx paralysis Flaccid Paralysis hyperpol->paralysis Leads to expulsion Worm Expulsion from Host paralysis->expulsion Results in piperazine Piperazine piperazine->receptor Acts as Agonist G cluster_pk_study Experimental Workflow for a Pharmacokinetic Study dosing Administer Piperazine Phosphate to Study Subjects sampling Collect Blood Samples at Predetermined Time Points dosing->sampling separation Centrifuge Blood to Separate Plasma sampling->separation prep Sample Preparation: Protein Precipitation & Solid-Phase Extraction separation->prep analysis LC-MS/MS Analysis for Quantification of Piperazine prep->analysis data Data Analysis: Calculate Pharmacokinetic Parameters (Tmax, t1/2, etc.) analysis->data

References

The Primary Role of Piperazine Phosphate in Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine Phosphate is a heterocyclic amine that has long been a subject of scientific inquiry, primarily for its potent anthelmintic properties. In the realm of research, its principal application is as a GABA (γ-aminobutyric acid) receptor agonist to study and combat parasitic nematode infections. This technical guide provides a comprehensive overview of the core use of this compound in research, detailing its mechanism of action, quantitative efficacy data, experimental protocols, and the associated signaling pathways and research workflows.

Core Mechanism of Action: GABA Receptor Agonism in Nematodes

The primary research application of this compound revolves around its selective action on the neuromuscular system of nematodes. It functions as a potent agonist of GABA receptors, which are ligand-gated chloride ion channels, at the neuromuscular junctions of these invertebrates.[1]

In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle function.[2] Unlike vertebrates, where GABAergic signaling is predominantly confined to the central nervous system, in nematodes, these receptors are crucial for peripheral muscle control.[1] This physiological difference forms the basis for the selective toxicity of piperazine compounds against helminths.

Upon binding to the GABA receptors on the nematode's muscle cells, this compound potentiates the opening of chloride (Cl-) channels. This leads to an influx of negatively charged chloride ions, causing hyperpolarization of the muscle cell membrane. The sustained hyperpolarized state renders the muscle cells less responsive to excitatory stimuli, resulting in a flaccid paralysis of the worm. The paralyzed nematodes are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled through peristalsis.[3][4]

Quantitative Data on Anthelmintic Efficacy

The efficacy of piperazine salts has been quantified in numerous in vitro and in vivo research studies. The following tables summarize key findings, providing a comparative look at its performance.

Table 1: In Vitro Efficacy of Piperazine Salts against Helminths

CompoundHelminth ModelConcentrationEffectTime to Paralysis (min)Time to Death (min)
Piperazine CitratePheretima posthuma10 mg/mLParalysis & Death25.0064.00
Piperazine CitrateAscardia galli100 mg/mLParalysis & Death6.689.98

Pheretima posthuma (earthworm) is a common model organism for in vitro anthelmintic studies due to its physiological resemblance to intestinal roundworms. Ascardia galli is a parasitic roundworm of poultry.

Table 2: In Vivo Efficacy of Piperazine Salts against Nematode Infections

CompoundHost AnimalParasiteDosageEfficacy (Fecal Egg Count Reduction %)
Piperazine DihydrochloridePigsAscaris suum200 mg/kg body weight99-100%
Piperazine DihydrochloridePigsOesophagostomum spp.200 mg/kg body weight99-100%
This compoundHumansAscaris lumbricoidesStandard Oral Treatment71% (by day 10)
Piperazine CitrateCalvesAscariasis220 mg/kg body weight97.27%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are standard protocols for key experiments involving the evaluation of this compound's anthelmintic activity.

In Vitro Adult Worm Motility Assay

This assay is a fundamental screening method to directly assess the effect of a compound on the motility and viability of adult worms.

Materials:

  • Adult earthworms (Pheretima posthuma), 5-8 cm in length.

  • This compound solutions of varying concentrations (e.g., 10, 25, 50, 100 mg/mL) prepared in normal saline.

  • Positive control (e.g., Albendazole at a standard concentration).

  • Negative control (Normal saline).

  • Petri dishes, pipettes, stopwatch, and a constant temperature incubator (37°C).

Methodology:

  • Worm Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering debris.

  • Group Allocation: Place individual worms in separate Petri dishes containing 25 mL of normal saline.

  • Exposure: Replace the normal saline with the respective test solutions (different concentrations of this compound), positive control, or negative control.

  • Observation: Record the time of paralysis, which is noted when the worms exhibit no movement except when vigorously shaken. The time of death is recorded when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).[5]

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic drug in a host animal by measuring the reduction in the number of parasite eggs shed in the feces.

Materials:

  • A group of naturally or experimentally infected host animals (e.g., swine, sheep).

  • This compound at the desired dosage.

  • Fecal collection bags or containers.

  • Microscope, McMaster slides, and flotation solution (e.g., saturated sodium chloride).

Methodology:

  • Pre-Treatment Sampling: Collect individual fecal samples from all animals on day 0 (before treatment).

  • Treatment: Administer this compound orally to the treatment group at the specified dose. An untreated control group should also be maintained.

  • Post-Treatment Sampling: Collect fecal samples from both the treated and control groups 10-14 days after treatment.

  • Fecal Egg Count: Use the McMaster technique to determine the number of eggs per gram (EPG) of feces for each sample.

  • Efficacy Calculation: Calculate the percentage reduction in fecal egg count using the following formula: % FECR = [1 - (Mean EPG in treated group post-treatment / Mean EPG in treated group pre-treatment)] x 100

Mandatory Visualizations

Signaling Pathway of this compound in Nematode Muscle Cells

GABAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine_Phosphate This compound GABA_Receptor GABA Receptor (Ligand-gated Cl- channel) Piperazine_Phosphate->GABA_Receptor Binds and Activates (Agonist) GABA GABA GABA->GABA_Receptor Endogenous Ligand Cl_ion Cl- GABA_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: GABAergic signaling pathway activated by this compound in nematode muscle cells.

Experimental Workflow for Anthelmintic Drug Discovery and Evaluation

Anthelmintic_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library (e.g., Piperazine derivatives) Primary_Screen Primary Screen: Adult Worm Motility Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response Studies (Determine EC50/IC50) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Animal_Model Infected Animal Model (e.g., Swine, Rodents) Lead_Selection->Animal_Model Advance to In Vivo Treatment Treatment with Lead Compound Animal_Model->Treatment FECRT Fecal Egg Count Reduction Test (FECRT) Treatment->FECRT Toxicity_Studies Toxicity and Safety Assessment Treatment->Toxicity_Studies Efficacy_Determination Efficacy Determination FECRT->Efficacy_Determination Preclinical_Candidate Preclinical Candidate Efficacy_Determination->Preclinical_Candidate Toxicity_Studies->Preclinical_Candidate

Caption: A generalized experimental workflow for the discovery and evaluation of new anthelmintic drugs.

Conclusion

References

An In-Depth Technical Guide to the Anthelmintic Activity of Piperazine Phosphate Against Ascaris lumbricoides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascariasis, caused by the nematode Ascaris lumbricoides, remains a significant global health concern, affecting a substantial portion of the world's population, particularly in developing regions. Piperazine and its salts, including piperazine phosphate, have long been utilized as an effective and affordable treatment for this parasitic infection. This technical guide provides a comprehensive overview of the anthelmintic activity of this compound against Ascaris lumbricoides. It delves into the primary mechanism of action, presents available quantitative efficacy data, details experimental protocols for its evaluation, and illustrates key pathways and workflows through diagrams. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anthelmintic drugs.

Mechanism of Action

Piperazine exerts its anthelmintic effect by inducing a flaccid paralysis in Ascaris lumbricoides, leading to the expulsion of the worms from the host's gastrointestinal tract through normal peristaltic movements. This paralysis is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist in the nematode's neuromuscular system.[1][2][3]

The key steps in piperazine's mechanism of action are:

  • GABA Receptor Agonism: Piperazine acts as an agonist at the GABA receptors located on the muscle cells of Ascaris lumbricoides.[1][2]

  • Chloride Channel Opening: This binding potentiates the opening of chloride ion (Cl-) channels.[1][3]

  • Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane.[2][4]

  • Flaccid Paralysis: The state of hyperpolarization makes the muscle cells less excitable and unresponsive to contractile stimuli, resulting in a state of flaccid paralysis.[1]

  • Expulsion: The paralyzed worms are unable to maintain their position in the host's intestine and are consequently expelled with the feces.[1][5]

This mechanism of action is selective for nematodes as the vertebrate neuromuscular junction primarily uses acetylcholine, and the GABA receptors in vertebrates are pharmacologically distinct from those in nematodes.[6]

Signaling Pathway Diagram

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine This compound GABA_R Ascaris GABA Receptor (Ligand-gated Cl- Channel) Piperazine->GABA_R Binds to and activates Cl_ion Cl- Influx GABA_R->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: this compound's Mechanism of Action.

Quantitative Efficacy Data

The efficacy of piperazine salts against Ascaris lumbricoides has been evaluated in numerous studies. The data, however, varies depending on the specific salt used, the dosage regimen, and the worm burden of the infected population.

In Vivo Efficacy in Humans
Piperazine SaltDosage RegimenInfection IntensityCure Rate (%)Reference
Piperazine CitrateSingle dose, repeated after 2 weeksLow53[7]
Piperazine CitrateSingle dose, repeated after 2 weeksModerate31[7]
Piperazine CitrateSingle dose, repeated after 2 weeksHeavy36[7]
This compound (in combination)Single dose for 2 successive daysNot specified86[8]
In Vivo Efficacy in Animal Models
Piperazine SaltAnimal ModelParasiteDosageEfficacy (%)Reference
Piperazine DihydrochloridePigsAscaris suum200 mg/kg99-100[9]

Note: Ascaris suum is a closely related species to Ascaris lumbricoides and is often used as a model organism.

Experimental Protocols

In Vitro Anthelmintic Activity Assessment (Paralysis Assay)

This protocol is a generalized procedure based on common practices for evaluating the in vitro activity of anthelmintics against adult Ascaris worms.

Objective: To determine the paralytic effect of this compound on adult Ascaris lumbricoides.

Materials:

  • Adult Ascaris lumbricoides worms (obtained from freshly slaughtered pigs or other suitable hosts)

  • This compound solutions of varying concentrations (e.g., 0.1, 1, 10, 100 µg/mL)

  • Control solution (e.g., physiological saline or a suitable buffer)

  • Petri dishes or beakers

  • Incubator set at 37°C

  • Stopwatch or timer

  • Dissecting needles or probes

Procedure:

  • Worm Preparation:

    • Collect adult Ascaris worms and wash them thoroughly with physiological saline to remove any debris.

    • Acclimatize the worms in a suitable maintenance medium (e.g., Locke's solution) at 37°C for 1-2 hours.

    • Select healthy, motile worms of similar size for the assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the maintenance medium.

    • Add a defined volume (e.g., 20 mL) of each test concentration and the control solution to separate petri dishes.

    • Place one or two worms in each dish.

  • Observation and Data Collection:

    • Incubate the dishes at 37°C.

    • Observe the motility of the worms at regular intervals (e.g., every 15-30 minutes) for a total of 3-4 hours.

    • Gently stimulate the worms with a dissecting needle to assess their response.

    • Record the time taken for each worm to become completely paralyzed (i.e., no movement even upon stimulation).

    • The endpoint is the time to paralysis or the percentage of paralyzed worms at a specific time point.

Data Analysis:

  • Calculate the mean time to paralysis for each concentration.

  • Plot a dose-response curve (concentration vs. time to paralysis or percentage of paralysis).

  • Determine the EC50 (Effective Concentration 50), the concentration of the drug that causes paralysis in 50% of the worms within a specific time frame.

In Vivo Efficacy Assessment (Animal Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model infected with a suitable nematode, often a proxy for Ascaris lumbricoides.

Objective: To determine the in vivo anthelmintic efficacy of this compound.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Infective eggs of a suitable nematode (e.g., Ascaris suum for immunological studies, or a rodent-specific nematode like Syphacia muris for general anthelmintic screening)

  • This compound formulation for oral administration

  • Vehicle control (the formulation without the active ingredient)

  • Animal caging and husbandry equipment

  • Fecal collection apparatus

  • Microscope and slides for fecal egg counts

  • Equipment for necropsy and worm recovery

Procedure:

  • Infection of Animals:

    • Experimentally infect the animals with a known number of infective nematode eggs via oral gavage.

    • Allow sufficient time for the infection to establish (pre-patent period).

  • Treatment:

    • Randomly assign the infected animals to treatment and control groups.

    • Administer the this compound formulation orally to the treatment group at various dose levels.

    • Administer the vehicle control to the control group.

    • The treatment can be a single dose or multiple doses over a few days.

  • Post-Treatment Monitoring:

    • Collect fecal samples from each animal at specific time points post-treatment (e.g., days 7, 14, and 21).

    • Perform fecal egg counts using a standardized technique (e.g., McMaster technique) to determine the reduction in egg shedding.

  • Worm Burden Assessment:

    • At the end of the study period, euthanize the animals.

    • Perform necropsy and carefully collect the worms from the gastrointestinal tract.

    • Count the number of adult worms in each animal.

Data Analysis:

  • Fecal Egg Count Reduction (FECR): Calculate the percentage reduction in fecal egg counts for the treated groups compared to the control group. FECR (%) = [1 - (Mean eggs per gram in treated group / Mean eggs per gram in control group)] x 100

  • Worm Burden Reduction: Calculate the percentage reduction in the number of adult worms in the treated groups compared to the control group. Worm Reduction (%) = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100

  • Determine the ED50 (Effective Dose 50), the dose of the drug that causes a 50% reduction in worm burden or fecal egg count.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Worm Collection & Acclimatization A2 Exposure to Piperazine Phosphate Concentrations A1->A2 A3 Observation of Paralysis A2->A3 A4 Data Analysis (EC50) A3->A4 B1 Animal Infection (e.g., Ascaris suum eggs) B2 Treatment with This compound B1->B2 B3 Fecal Egg Count Reduction (FECR) B2->B3 B4 Worm Burden Assessment B2->B4 B5 Data Analysis (ED50) B3->B5 B4->B5

Caption: Workflow for In Vitro and In Vivo Evaluation.

Logical Relationships in Drug Evaluation

The evaluation of an anthelmintic drug like this compound follows a logical progression from in vitro studies to in vivo and clinical trials. This ensures a thorough understanding of the drug's activity and safety before its widespread use.

logical_relationship A In Vitro Studies (e.g., Paralysis Assay) B In Vivo Animal Studies (Efficacy & Safety) A->B Provides initial evidence of activity C Human Clinical Trials (Phase I, II, III) B->C Establishes preclinical efficacy and safety D Regulatory Approval & Post-Marketing Surveillance C->D Confirms efficacy and safety in humans

Caption: Logical Progression of Anthelmintic Drug Development.

Conclusion

This compound remains a relevant anthelmintic for the treatment of ascariasis due to its well-understood mechanism of action, demonstrated efficacy, and affordability. Its ability to induce flaccid paralysis in Ascaris lumbricoides through GABA receptor agonism is a key pharmacological feature. While newer anthelmintics are available, piperazine continues to play a role in mass deworming programs and specific clinical situations. This technical guide has provided a consolidated resource on the core scientific and technical aspects of this compound's activity against A. lumbricoides, which can aid in future research and development efforts in the field of anthelmintics. Further research to elucidate the specific subunits of the Ascaris GABA receptor and to obtain more standardized quantitative efficacy data would be beneficial for a more complete understanding of this classic anthelmintic.

References

The Agonistic Action of Piperazine Phosphate on Nematode GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine, a long-standing anthelmintic, exerts its primary therapeutic effect by acting as a potent agonist at γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of susceptible nematodes. This agonism leads to hyperpolarization of muscle cell membranes, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host. This technical guide provides a comprehensive overview of the molecular mechanism of piperazine phosphate, focusing on its interaction with nematode GABA receptors. It consolidates quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action: GABA Receptor Agonism

The primary target of piperazine in nematodes is the ionotropic GABA receptor, a ligand-gated chloride ion channel.[1][2] In contrast to vertebrates where GABAergic signaling is predominantly in the central nervous system, in nematodes, these receptors are crucial for inhibitory control of somatic muscles.[1][3] Piperazine mimics the action of GABA, binding to and activating these receptors.[2][4] This activation opens the chloride (Cl⁻) channels, leading to an influx of negatively charged chloride ions into the muscle cell.[1] The resulting hyperpolarization of the muscle cell membrane renders it less responsive to excitatory stimuli, leading to a state of flaccid paralysis.[1][4] The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristaltic action.[2][5]

The primary GABA receptor subtype implicated in piperazine's anthelmintic action in nematodes is the UNC-49 receptor.[6][7][8] The unc-49 gene in Caenorhabditis elegans is unique in that it encodes three distinct GABA receptor subunits (UNC-49A, UNC-49B, and UNC-49C) through alternative splicing.[1][9] The functional receptor at the neuromuscular junction is a heteromer composed of UNC-49B and UNC-49C subunits.[7][8][10] While UNC-49B can form functional homomeric receptors, the in vivo receptor is a combination of UNC-49B and UNC-49C, with the UNC-49C subunit playing a role in modulating receptor kinetics, such as accelerating desensitization.[8][10]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of piperazine with nematode GABA receptors.

Table 1: EC₅₀ Values of Piperazine in Nematode Paralysis Assays

Nematode SpeciesEC₅₀ (mM)Reference
Pratylenchus penetrans12.3[9]
Meloidogyne incognita13.4[9]
Heterodera glycines14.4[9]
Ascaris suumInduces paralysis at >0.1 mM[10]
Caenorhabditis elegansInduces paralysis at 25 mM[7]

Table 2: Single-Channel Properties of Piperazine-Activated GABA Receptors in Ascaris suum

ParameterValueConditionsReference
Single-Channel Conductance~22 pSSymmetrical 170 mM Cl⁻[11]
Mean Open Time~14 ms500 µM piperazine, -75 mV, 22°C[11]

Signaling Pathway

The signaling pathway initiated by piperazine at the nematode neuromuscular junction is a direct and rapid process leading to muscle inhibition.

Piperazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine This compound GABAR UNC-49 GABA Receptor (UNC-49B/UNC-49C Heteromer) Piperazine->GABAR Binds to and activates Cl_channel Chloride (Cl⁻) Channel GABAR->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Inhibits Muscle Contraction

Piperazine-induced signaling cascade in nematode muscle.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of piperazine's effects on nematode GABA receptors.

Nematode Paralysis Assay

This assay is a fundamental method for quantifying the anthelmintic efficacy of piperazine.

Objective: To determine the concentration of this compound that causes paralysis in a population of nematodes over a specified time.

Materials:

  • Nematode culture (e.g., C. elegans, A. suum)

  • Multi-well plates (e.g., 24-well or 96-well)

  • M9 buffer or appropriate culture medium

  • This compound stock solution

  • Microscope

Procedure:

  • Nematode Preparation: Synchronize nematode cultures to obtain a population of a specific developmental stage (e.g., L4 larvae or young adults). Wash the nematodes with M9 buffer to remove any bacteria or debris.

  • Assay Setup: Dispense a known number of nematodes (e.g., 20-30) into each well of a multi-well plate containing M9 buffer.

  • Drug Application: Prepare serial dilutions of this compound in M9 buffer. Add the piperazine solutions to the wells to achieve the desired final concentrations. Include a control group with only M9 buffer.

  • Incubation: Incubate the plates at a constant temperature suitable for the nematode species (e.g., 20°C for C. elegans).

  • Scoring Paralysis: At regular time intervals (e.g., every hour for 4-6 hours), observe the nematodes under a microscope. A nematode is considered paralyzed if it does not move when gently prodded with a platinum wire or when the plate is tapped.

  • Data Analysis: For each concentration and time point, calculate the percentage of paralyzed nematodes. Plot the percentage of paralysis against the piperazine concentration to determine the EC₅₀ value.

Paralysis_Assay_Workflow start Start: Synchronized Nematodes wash Wash Nematodes (e.g., with M9 Buffer) start->wash dispense Dispense Nematodes into Multi-well Plates wash->dispense add_drug Add Piperazine to Wells dispense->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate Incubate at Controlled Temperature add_drug->incubate observe Observe and Score Paralysis at Time Intervals incubate->observe analyze Calculate Percentage Paralysis and Determine EC₅₀ observe->analyze end End analyze->end

Workflow for a typical nematode paralysis assay.
Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the muscle cell membrane in response to piperazine application.

Objective: To characterize the electrophysiological response of nematode muscle GABA receptors to piperazine.

Materials:

  • Dissected nematode preparation or cultured nematode muscle cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular and intracellular recording solutions

  • Perfusion system for drug application

  • This compound solution

Procedure:

  • Preparation of Nematodes: Dissect adult nematodes to expose the body wall muscles. A brief enzymatic digestion (e.g., with collagenase) can help to clean the muscle cells.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ. Fill the pipette with the intracellular solution.

  • Obtaining a Gigaseal: Approach a muscle cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) to record GABA-activated currents.

  • Drug Application: Perfuse the preparation with the extracellular solution containing a known concentration of this compound.

  • Data Recording and Analysis: Record the inward chloride currents elicited by piperazine. Analyze the current amplitude, activation, and desensitization kinetics.

Receptor Binding Assay (General Protocol)

While specific protocols for piperazine binding to nematode GABA receptors are not widely published, a general radioligand binding assay can be adapted.

Objective: To determine the binding affinity (Kᵢ or Kₔ) of piperazine for nematode GABA receptors.

Materials:

  • Nematode membrane preparations (enriched for GABA receptors)

  • Radiolabeled GABA agonist (e.g., [³H]muscimol)

  • This compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize nematodes and isolate the membrane fraction through differential centrifugation.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the incubation buffer.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the piperazine concentration. Use competitive binding analysis to calculate the IC₅₀ and subsequently the Kᵢ of piperazine.

Conclusion

This compound remains a relevant subject of study for understanding anthelmintic mechanisms. Its specific action as a GABA receptor agonist in nematodes, primarily targeting the UNC-49 receptor, provides a clear example of exploiting physiological differences between parasite and host. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate this and other neuromuscular targets in the ongoing search for novel and effective anthelmintics.

References

Piperazine Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of Piperazine Phosphate, a widely used anthelmintic agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and analytical methods.

Chemical and Physical Properties

This compound is the phosphate salt of piperazine, a heterocyclic amine. It is commercially available in both anhydrous and monohydrate forms. There is some inconsistency in the literature and commercial listings regarding the specific CAS numbers for each form. The most commonly cited CAS numbers are detailed below.

Table 1: Chemical Identifiers and Molecular Weights

PropertyThis compound (Anhydrous)This compound (Monohydrate)
Molecular Formula C₄H₁₀N₂ · H₃PO₄C₄H₁₀N₂ · H₃PO₄ · H₂O
Molecular Weight 184.13 g/mol [1][2][3]202.15 g/mol [4][5][6][7]
CAS Number 14538-56-8[1][2][3][8]18534-18-4[5][6][9][10]
Synonyms Piperazinium dihydrogen phosphate, Piperazine monophosphate[1][2]This compound hydrate[10]

Table 2: Physical and Chemical Properties

PropertyDescription
Appearance White crystalline powder or crystals.[5][10]
Odor Odorless.[10]
Taste Slightly acidic.[8]
Solubility Sparingly soluble in water; practically insoluble in ethanol.[8][10]
Melting Point Approximately 222°C (with decomposition).[8]
pH (1 in 100 solution) 6.0 - 6.5[8]

Mechanism of Action: Anthelmintic Activity

Piperazine's efficacy as an anthelmintic agent stems from its activity as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[4][5][11] This mechanism provides a selective toxicity profile, as GABAergic signaling in vertebrates is primarily confined to the central nervous system, whereas in nematodes, it plays a crucial role in the peripheral neuromuscular system.[5]

The binding of piperazine to nematode GABA receptors on muscle cells triggers the opening of chloride ion (Cl⁻) channels.[5] The subsequent influx of chloride ions leads to hyperpolarization of the muscle cell membrane.[4][5] This state of increased negative charge makes the muscle cells less responsive to excitatory stimuli, resulting in flaccid paralysis of the worm.[5] The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled through normal peristaltic action.[4][5]

Piperazine_Mechanism_of_Action Piperazine Signaling Pathway in Nematode Muscle Cells Piperazine Piperazine GABA_Receptor GABA Receptor (on muscle cell) Piperazine->GABA_Receptor Binds to and activates Cl_Channel Chloride (Cl⁻) Channel Opening GABA_Receptor->Cl_Channel Cl_Influx Cl⁻ Ion Influx Cl_Channel->Cl_Influx Hyperpolarization Muscle Cell Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis of Nematode Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Mechanism of action of Piperazine at the nematode neuromuscular junction.

Experimental Protocols

A variety of analytical methods are available for the identification, purity assessment, and quantitative analysis of this compound.

Assay by Potentiometric Titration

This method is described in pharmacopoeial monographs for the determination of this compound content.[8]

Principle: The basic nitrogen atoms in the piperazine moiety are titrated with a standardized solution of a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.

Reagents and Equipment:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Formic acid

  • Acetic acid, glacial

  • Potentiometer with a suitable electrode system

Procedure:

  • Accurately weigh approximately 0.15 g of this compound.

  • Dissolve the sample in 10 mL of formic acid.

  • Add 60 mL of glacial acetic acid.

  • Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 9.207 mg of C₄H₁₀N₂·H₃PO₄.[8]

Titration_Workflow start Start weigh Accurately weigh ~0.15g this compound start->weigh dissolve Dissolve in 10mL Formic Acid weigh->dissolve add_solvent Add 60mL Glacial Acetic Acid dissolve->add_solvent titrate Titrate with 0.1M Perchloric Acid add_solvent->titrate endpoint Determine endpoint potentiometrically titrate->endpoint blank Perform Blank Determination endpoint->blank calculate Calculate Assay blank->calculate end End calculate->end

Workflow for the assay of this compound by potentiometric titration.
Chromatographic Purity

Thin-layer chromatography (TLC) is a common method for assessing the purity of this compound and detecting the presence of related substances.[6]

Principle: The sample is spotted on a TLC plate and developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized, and their intensities are compared to those of standards.

Materials:

  • TLC plates coated with silica gel

  • Developing chamber

  • Mobile phase: A freshly prepared mixture of acetone and 13.5 N ammonium hydroxide (80:20)[6]

  • Visualization reagent: Ninhydrin solution

  • Standard solutions of this compound and potential impurities (e.g., ethylenediamine, triethylenediamine)[6]

Procedure:

  • Prepare test and standard solutions in a suitable solvent (e.g., a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2)).[6]

  • Apply equal volumes of the test and standard solutions to the TLC plate.

  • Develop the chromatogram in the developing chamber until the solvent front has moved approximately three-fourths of the length of the plate.[6]

  • Remove the plate, mark the solvent front, and dry the plate at 105°C.[6]

  • Spray the plate with a ninhydrin solution and heat to visualize the spots.[6]

  • Compare the intensity of any secondary spots in the test solution chromatogram with the principal spots in the standard solution chromatograms.

Spectrophotometric and HPLC Methods

Modern analytical techniques offer high sensitivity and specificity for the quantification of piperazine.

  • Spectrophotometric Methods: A method has been developed for the determination of piperazine and its salts based on their interaction with phenothiazine and N-bromosuccinimide, with measurements made at 595 nm.[9]

  • High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been reported for the determination of piperazine. These often involve pre-column derivatization to introduce a chromophore or fluorophore, allowing for sensitive detection by UV or fluorescence detectors.[12][13] HPLC coupled with mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying piperazine in various matrices, including plasma.[7][13]

Conclusion

This compound remains a significant compound in the field of anthelmintic therapy. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methods is crucial for its effective and safe use in research and drug development. This guide provides a foundational overview to support these endeavors.

References

Early discovery and development of piperazine-based anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Discovery and Development of Piperazine-Based Anthelmintics

Introduction

The journey of piperazine from an industrial chemical to a cornerstone of helminthiasis treatment marks a significant chapter in the history of medicinal chemistry. Initially explored for its ability to dissolve uric acid, its potent anthelmintic properties were recognized and brought to the forefront of medicine in the mid-20th century.[1][2] Marketed by Bayer in the early 1900s and formally introduced as an anthelmintic in 1953, piperazine and its derivatives offered a safe and effective treatment for infections caused by intestinal roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1][2][3][4][5] This guide provides a technical overview of the early discovery, mechanism of action, and development of piperazine-based anthelmintics for researchers, scientists, and drug development professionals.

Early Development: From Base to Pharmaceutical Salts

The parent compound, piperazine, is a simple, six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[2] For pharmaceutical use, the base is typically converted into more stable and palatable salts. The most common forms developed during the early period were piperazine citrate and piperazine adipate.[3] These salts offered improved solubility, stability, and patient compliance compared to the hygroscopic and alkaline parent compound.[1] Piperazine adipate, for instance, was noted for containing a higher percentage of active piperazine (37%) and having a more pleasant taste compared to other derivatives like piperazine bis-phenyl acetate.[6]

Mechanism of Action: Inducing Flaccid Paralysis

The primary mode of action for piperazine is the induction of flaccid paralysis in susceptible helminths, which prevents them from maintaining their position in the host's gastrointestinal tract.[3][7][8] The paralyzed worms are then passively expelled by normal peristalsis.[4][5][9]

Early investigations into this mechanism revealed that piperazine acts as a potent agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[1][3][4] This interaction mimics the effect of GABA, leading to an increased influx of chloride ions into the muscle cells.[9] The resulting hyperpolarization of the muscle cell membrane makes the muscle unresponsive to contractile stimuli, causing paralysis.[9] The selectivity of piperazine for helminths is attributed to the differences between invertebrate and vertebrate GABA receptors, making it relatively non-toxic to the host at therapeutic doses.[1][3] An earlier hypothesis also suggested that piperazine might block acetylcholine at the myoneural junction.[3]

Mechanism of Action of Piperazine Piperazine Piperazine GABA_R Helminth GABA Receptor Piperazine->GABA_R Acts as Agonist Cl_Channel Chloride Ion Channel Opening GABA_R->Cl_Channel Activates Hyperpolarization Muscle Cell Hyperpolarization Cl_Channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Proposed signaling pathway for piperazine's anthelmintic action.

Quantitative Data: Efficacy and Dosage

Early clinical trials established the efficacy of piperazine salts against common intestinal nematodes. Dosages were determined based on patient age and weight, and the specific parasite being targeted.

Target HelminthPiperazine SaltPatient GroupDosage RegimenReported EfficacyReference
Enterobius vermicularis (Pinworm)Piperazine (unspecified)ChildrenNot specifiedCure rates confirmed[10]
Ascaris lumbricoides (Roundworm)Piperazine CitrateAdults & Children50 mg/kg daily for 5 daysEffective[7][11]
Ascaris lumbricoides (Roundworm)Piperazine (unspecified)Children (2-8 years)2 grams once daily for 1 dayStandard Treatment[12]
Ascaris lumbricoides (Roundworm)Piperazine (unspecified)Children (8-14 years)2 grams twice daily for 1 dayStandard Treatment[12]
Ascaris lumbricoides (Roundworm)Piperazine (unspecified)Adults & Teenagers2 grams three times daily for 1 dayStandard Treatment[12]
Various HelminthsPiperazine AdipateHumans & AnimalsVariesEffective against Oxyuris, Ascaris[6]

Experimental Protocols

Historical Synthesis of Piperazine

The industrial synthesis of piperazine in the early era was primarily achieved through the ammoniation of ethanolamine or 1,2-dichloroethane at high temperatures and pressures over a catalyst.[3][12]

Methodology:

  • Reactants: Ethanolamine and ammonia.

  • Conditions: The reactants are passed over a catalyst (e.g., a metallic catalyst) in a high-pressure reactor.

  • Reaction: The reaction yields a mixture of ethyleneamines, including ethylenediamine, diethylenetriamine, and piperazine as a side product.[3]

  • Separation: The resulting mixture is subjected to fractional distillation to isolate piperazine from the other products.[12]

  • Alternative Method: Another early method involved the reduction of pyrazine using sodium in ethanol.[1][3]

Early Industrial Synthesis of Piperazine cluster_reactants Reactants Ethanolamine Ethanolamine Reactor High-Pressure Reactor (with Catalyst) Ethanolamine->Reactor Ammonia Ammonia Ammonia->Reactor Mixture Mixture of Ethyleneamines Reactor->Mixture Produces Distillation Fractional Distillation Mixture->Distillation Separated by Piperazine Pure Piperazine Distillation->Piperazine Yields

Caption: Workflow for the historical synthesis of piperazine.

In Vitro Anthelmintic Activity Assay (Reconstructed Protocol)

While detailed protocols from the 1950s are scarce, modern studies evaluating new anthelmintics still use piperazine citrate as a standard reference, employing methods that reflect the principles of early research. The following is a representative protocol for an in vitro assay using earthworms (Pheretima posthuma or Eisenia fetida), which were common models.[13][14]

Objective: To determine the time to paralysis and death of worms upon exposure to piperazine.

Materials:

  • Adult Indian earthworms (Pheretima posthuma).

  • Piperazine citrate (Reference Standard).

  • Normal saline solution.

  • Petri dishes.

Methodology:

  • Preparation: Prepare different concentrations of the standard drug (piperazine citrate) in normal saline. A control group with only normal saline is also prepared.

  • Acclimatization: Wash the collected earthworms with normal saline to remove any fecal matter.

  • Exposure: Place individual worms (or a small group) into petri dishes containing the prepared solutions. Each dish represents a different concentration or the control.

  • Observation: Observe the worms and record the time taken for the onset of paralysis and the time of death.

    • Paralysis: Determined by the cessation of movement, even when stimulated with a pin or shaken.

    • Death: Confirmed by placing the non-motile worms in warm water (50°C) and observing for any movement. A lack of movement indicates death.

  • Data Analysis: Compare the time to paralysis and death across different concentrations of piperazine citrate against the control group.

In Vitro Anthelmintic Screening Workflow Start Start Prep Prepare Drug Solutions (Piperazine Citrate) Start->Prep Worms Acclimatize Earthworms (e.g., P. posthuma) Start->Worms Exposure Expose Worms to Solutions in Petri Dishes Prep->Exposure Worms->Exposure Observe Observe for Paralysis & Death Exposure->Observe Record Record Time Observe->Record Event Occurs End End Observe->End Experiment Complete Record->Observe Continue

References

An In-depth Technical Guide on the Role of Piperazine Phosphate in Veterinary Parasitology

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Piperazine and its salts, including piperazine phosphate, have long served as a foundational anthelmintic in veterinary medicine. This technical guide provides a comprehensive analysis of this compound's mechanism of action, pharmacokinetic profile, efficacy, and the experimental protocols used for its evaluation. Primarily targeting ascarids, piperazine acts as a selective agonist on the parasite's gamma-aminobutyric acid (GABA) receptors, inducing flaccid paralysis and subsequent expulsion from the host. While generally safe and well-tolerated across a range of domestic animals, the emergence of resistance necessitates rigorous and standardized evaluation. This document offers detailed methodologies for key in vitro and in vivo assays and presents quantitative data on dosage and toxicity to support research, drug development, and informed clinical use.

Core Mechanism of Action

Piperazine's anthelmintic activity is primarily centered on its function as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1] This interaction is the cornerstone of its paralytic effect on susceptible parasites.

GABA Receptor Agonism

In nematodes, GABA receptors are critical components of the peripheral neuromuscular system that mediate muscle inhibition.[1] This is a key physiological distinction from their vertebrate hosts, where GABAergic signaling is mainly confined to the central nervous system, forming the basis for piperazine's selective toxicity.[1][2]

Piperazine binds to and activates these GABA receptors on the parasite's muscle cells.[3][4] This activation opens chloride ion (Cl-) channels, causing an influx of negatively charged chloride ions.[1] The subsequent ion influx leads to hyperpolarization of the muscle cell membrane, rendering it less responsive to excitatory stimuli.[1][3] This sustained state of hyperpolarization results in a flaccid paralysis of the worm.[2][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed parasite is passively expelled by normal peristalsis.[3][4]

GABAPathway cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Channel) Cl_Influx Chloride (Cl⁻) Influx GABA_R->Cl_Influx Opens Channel Piperazine Piperazine Piperazine->GABA_R Binds & Activates Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.

Secondary Mechanisms

Some studies suggest that piperazine may also interfere with the production of succinate, a key component in the energy metabolism of Ascaris muscle.[1][5][6] This inhibition of energy management could further contribute to the drug's paralytic effect.[5][6]

Pharmacokinetics and Efficacy

Piperazine salts are readily absorbed from the gastrointestinal tract following oral administration.[5][6][7] Peak plasma levels are typically reached 1 to 2 hours after administration.[6] The drug is excreted rapidly, primarily through the urine, with a significant portion remaining as unchanged piperazine.[6][7] Urinary excretion can be detected as early as 30 minutes and is generally complete within 24 hours.[5][6]

Piperazine's spectrum of activity is primarily focused on ascarids (roundworms) and some other nematodes.[5][7] It is commonly used in swine, horses, poultry, and as an over-the-counter dewormer for dogs and cats.[7]

ParameterValue / DescriptionSpecies
Absorption Readily absorbed from the GI tract.[5][7]General
Peak Plasma Time 1 to 2 hours post-administration.[6]General
Excretion Route Primarily urine (~55%), some in feces (~16%).[6]Pigs
Excretion Rate Detectable in urine at 30 mins; ~45% of dose excreted in 24 hrs.[5][6]Pigs
Metabolism A portion is metabolized, but 60-80% is excreted unchanged.[6][7]Pigs

Table 1: Pharmacokinetic Parameters of Piperazine

ParasiteHost SpeciesEfficacy (%)Dosage (mg/kg)
Ascaridia galli (Mature)Broiler Chickens83%64
Ascaridia galli (Mature)Broiler Chickens94%100
Ascaridia galli (Mature & Immature)Broiler Chickens100%200
Parascaris spp.Foals46.76%350

Table 2: Efficacy of Piperazine Salts Against Key Veterinary Parasites. [8][9] Note the significantly lower efficacy against Parascaris spp. in the cited study, indicating potential resistance.

Quantitative Data Summary

Dosage and toxicity can vary based on the specific piperazine salt used, as each contains a different percentage of the active piperazine base.[6] For example, this compound contains 42% piperazine base.[6]

Host SpeciesRecommended Dosage (as salt)
Cattle, Buffalo 25-50 g / 100 kg body weight[10]
Horses 25-30 g / 100 kg body weight[10]
Sheep, Goats 4-8 g / 10 kg body weight[10]
Pigs 3.5 g / 10 kg body weight (in feed)
Dogs, Cats 50-110 mg/kg[11]
Poultry (< 6 weeks) 50 mg/bird[12]
Poultry (> 6 weeks) 100 mg/bird[12]

Table 3: General Recommended Veterinary Dosages of Piperazine

Piperazine is generally considered to have a wide safety margin.[7][13] However, overdose can lead to neurotoxic and gastrointestinal side effects.[6][7]

SaltSpeciesRouteLD50 Value (mg/kg)
This compoundMouseOral22,350[13][14]
Piperazine CitrateRatOral11,200[14]
Piperazine CitrateMouseOral8,500[14]
Piperazine AdipateRatOral7,900[6]
Piperazine (Base)RatOral7,900[6]
Piperazine (Base)MouseOral11,400[6]

Table 4: Acute Oral Toxicity (LD50) of Piperazine Salts

Key Experimental Protocols

Standardized protocols are essential for evaluating the efficacy of anthelmintics like this compound and for monitoring the development of resistance.

In Vitro Efficacy: Larval Motility Assay

This assay determines the concentration of a drug required to induce paralysis in nematode larvae.

Methodology:

  • Parasite Collection: Obtain nematode eggs from the feces of infected animals or from the uteri of adult female worms.

  • Larval Culture: Culture the eggs to the desired larval stage (e.g., L3) under controlled conditions of temperature and humidity.

  • Assay Preparation: Prepare serial dilutions of this compound in a suitable buffer or culture medium in a multi-well plate (e.g., 96-well).

  • Larval Exposure: Add a standardized number of larvae to each well. Include positive (a known effective anthelmintic) and negative (solvent only) controls.

  • Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

  • Motility Assessment: Observe the larvae under a microscope at set time points. Score motility based on a defined scale (e.g., 0 = paralyzed/dead, 5 = vigorous movement).

  • Data Analysis: Calculate the percentage of paralyzed larvae at each concentration. Determine the EC50 (Effective Concentration to paralyze 50% of larvae) using non-linear regression analysis.

InVitroWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Collect Nematode Eggs B Culture to L3 Larval Stage A->B D Dispense Larvae into 96-well Plate B->D C Prepare Serial Dilutions of this compound E Add Drug Dilutions & Controls to Wells C->E D->E F Incubate at 37°C E->F G Assess Larval Motility (Microscopy) F->G H Calculate EC50 Value G->H

Caption: Experimental workflow for an in vitro larval motility assay.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for evaluating anthelmintic efficacy in live animals.[9]

Methodology:

  • Animal Selection: Select a group of naturally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram).

  • Group Allocation: Randomly divide the animals into a treatment group and an untreated control group.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.

  • Fecal Egg Count (Day 0): Determine the number of eggs per gram (EPG) of feces for each animal using a standardized technique (e.g., McMaster).

  • Treatment: Administer the calculated dose of this compound to the treatment group. The control group receives a placebo or no treatment.

  • Post-Treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from all animals.

  • Fecal Egg Count (Post-Treatment): Determine the post-treatment EPG for each animal.

  • Data Analysis: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the formula: % Reduction = [1 - (T2 / T1)] x 100 (where T1 and T2 are the mean EPG of the treated group on Day 0 and Day 14, respectively, after adjusting for any changes in the control group).

InVivoWorkflow A Select Infected Animals (e.g., >150 EPG) B Randomize into Control & Treatment Groups A->B C Day 0: Collect Pre-Treatment Fecal Samples B->C D Administer Piperazine (Treatment Group Only) C->D E Day 14: Collect Post-Treatment Fecal Samples D->E F Perform Fecal Egg Counts (EPG) for All Samples E->F G Calculate % Fecal Egg Count Reduction (FECR) F->G

Caption: Experimental workflow for the in vivo Fecal Egg Count Reduction Test.

Conclusion

This compound remains a relevant compound in veterinary parasitology due to its targeted mechanism of action against ascarids and its established safety profile. Its role as a GABA receptor agonist provides a clear pathway for its anthelmintic effects. However, its relatively narrow spectrum and the documented emergence of resistance in certain parasite populations underscore the need for continued surveillance and research. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate piperazine's efficacy, optimize its use, and explore its potential in combination therapies to ensure its continued utility in managing parasitic infections in veterinary medicine.

References

An In-depth Technical Guide to the Pharmacology of Piperazine Salts in Helminth Infections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its various salt forms (e.g., citrate, adipate, phosphate) are anthelmintic agents that have been utilized for decades in both human and veterinary medicine to treat infections caused by intestinal nematodes.[1][2][3] Despite the development of newer broad-spectrum anthelmintics, piperazine remains a relevant therapeutic option, particularly for infections with Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[2][4][5] This technical guide provides a comprehensive overview of the pharmacology of piperazine, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is achieved through its action as a selective agonist of γ-aminobutyric acid (GABA) receptors on the muscle cells of susceptible nematodes.[2][6][7] This interaction is the cornerstone of its paralytic effect on the worms.

Signaling Pathway

In nematodes, unlike in their vertebrate hosts, GABA receptors are key components of the peripheral neuromuscular system that mediate muscle inhibition.[2][8] In vertebrates, GABAergic signaling is primarily confined to the central nervous system.[2][9] This physiological distinction provides the basis for piperazine's selective toxicity.

Piperazine binds to and activates these nematode-specific GABA receptors, which are ligand-gated chloride ion channels.[2][7][10] This activation leads to an influx of chloride ions (Cl⁻) into the muscle cell, causing hyperpolarization of the cell membrane.[2][6] The sustained hyperpolarized state renders the muscle cell less responsive to excitatory stimuli, resulting in a flaccid paralysis of the helminth.[2][6] Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are passively expelled by normal peristaltic activity.[2][5] Some evidence also suggests that piperazine may interfere with succinate production, a key element in the energy metabolism of Ascaris muscle, further contributing to the paralytic effect.[2]

Piperazine_MoA cluster_host Host Intestine cluster_nematode Nematode Muscle Cell Expulsion Expulsion via Peristalsis Pip Piperazine GABA_R GABA Receptor (Ligand-gated Cl⁻ Channel) Pip->GABA_R Binds & Activates Channel_Open Channel Opening GABA_R->Channel_Open Cl_Influx Chloride (Cl⁻) Influx Channel_Open->Cl_Influx Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Paralysis Flaccid Paralysis Hyperpol->Paralysis Paralysis->Expulsion Detachment

Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.

Pharmacokinetics of Piperazine

The therapeutic efficacy of piperazine is governed by its absorption, distribution, metabolism, and excretion (ADME). While different salt forms are used to improve stability and solubility, the pharmacokinetic behavior is generally attributed to the piperazine base.[3][11]

  • Absorption: Piperazine salts are readily absorbed from the gastrointestinal tract following oral administration.[4][11] Peak plasma concentrations (Tmax) are typically reached within 1 to 4 hours.[11][12][13]

  • Distribution: The drug is widely distributed throughout the body.[12]

  • Metabolism: A portion of the absorbed dose (approximately 25%) is metabolized, primarily in the liver.[10][13]

  • Excretion: Piperazine is excreted rapidly, mainly through the urine as both unchanged drug and metabolites.[11][12][13] A significant fraction of the dose can be detected in the urine within 24 hours.[11][13]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the general pharmacokinetic parameters of piperazine in humans. These values can vary based on the specific salt, dosage, and individual patient factors.

Pharmacokinetic ParameterValue / ObservationReferences
Time to Peak (Tmax) 1 - 4 hours[10][12][13]
Protein Binding 60 - 70%[13]
Metabolism ~25% metabolized in the liver[10][13]
Elimination Half-Life (t½) Highly variable[10][12][13]
Primary Excretion Route Urine[11][12][13]

Clinical Efficacy and Spectrum of Activity

Piperazine exhibits a narrow spectrum of activity, with high efficacy against mature intestinal roundworms.[14] Its primary clinical applications are in the treatment of ascariasis and enterobiasis.[4][7]

  • Ascaris lumbricoides (Roundworm): Piperazine is highly effective. A single dose can achieve a cure, though a two-day course is often recommended to ensure complete eradication.[15][16]

  • Enterobius vermicularis (Pinworm): A seven-day course of treatment is typically effective for pinworm infestations.[15] To prevent re-infection, a second course after two weeks is common.[9]

Data Presentation: Clinical Efficacy

The table below presents clinical efficacy data from studies on piperazine citrate.

Helminth InfectionTreatment RegimenNumber of PatientsCure RateReference
Ascariasis Single dose of piperazine citrate4674% (34 cured)[15]
Ascariasis Two-day course of piperazine citrate5394% (50 cured)[15]
Enterobiasis Seven-day course of piperazine citrate60High (not quantified)[15]

Mechanisms of Resistance

While not as extensively characterized as resistance to other anthelmintic classes like benzimidazoles, resistance to piperazine is a concern.[6][17] The primary suspected mechanisms involve alterations that prevent the drug from effectively paralyzing the parasite.[6]

  • Target Receptor Alterations: Changes in the amino acid sequence of the GABA receptor subunits could reduce the binding affinity of piperazine, making it less effective at opening the chloride channels.[6]

  • Decreased Drug Accumulation: This could occur via reduced drug uptake or increased drug efflux, potentially through the upregulation of P-glycoprotein (P-gp) pumps that actively transport piperazine out of the parasite's cells.[6]

  • Enhanced Drug Metabolism: Increased activity of metabolic enzymes could lead to a more rapid breakdown of piperazine into inactive metabolites.[6]

Experimental Protocols

The evaluation of anthelmintic compounds like piperazine involves standardized in vitro and in vivo assays, as well as pharmacokinetic studies.

Experimental Protocol 1: In Vitro Adult Worm Motility Assay

This assay is a primary screening method to assess the direct effect of a compound on the viability and motor function of adult helminths.

  • Parasite Collection: Adult nematodes (e.g., Ascaris suum from pigs as a model for A. lumbricoides) are collected from the intestines of freshly slaughtered, naturally infected hosts.

  • Preparation: Worms are washed thoroughly in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) maintained at 37°C to remove intestinal contents.

  • Assay Setup: Individual or small groups of worms are placed in petri dishes containing the culture medium.

  • Drug Exposure: Test compounds (piperazine salts) are added at various concentrations. A negative control (medium only) and a positive control (e.g., levamisole) are included.

  • Incubation: The plates are incubated at 37°C.

  • Observation: Worm motility is observed and scored at regular time intervals (e.g., 2, 4, 6, 8, 24 hours). Paralysis is noted when worms show no movement, even after gentle prodding. The time to paralysis for 50% or 100% of the worms (EC₅₀/EC₁₀₀) is determined.

Experimental Protocol 2: Comparative Pharmacokinetic Study Workflow

This workflow is designed to compare the ADME profiles of different piperazine salts.

  • Subject Selection: A cohort of healthy human volunteers or a relevant animal model (e.g., dogs, pigs) is selected.[11][18] Subjects are divided into groups, with each group receiving a different piperazine salt.

  • Dosing: A single oral dose of a specific piperazine salt (e.g., citrate, adipate, phosphate) is administered to each group.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Urine may also be collected over a 24-hour period.

  • Sample Processing: Plasma is separated from blood samples via centrifugation. All samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of piperazine (and any known metabolites) in plasma and urine is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each salt form using non-compartmental analysis.

  • Statistical Comparison: Statistical tests are performed to determine if there are significant differences in the pharmacokinetic profiles of the different salts.

PK_Study_Workflow Subject Subject Selection & Grouping Dosing Oral Administration (Different Piperazine Salts) Subject->Dosing Sampling Serial Blood/Urine Sample Collection Dosing->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Analysis Bioanalysis (HPLC-MS Quantification) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Stats Statistical Comparison of Salts PK_Calc->Stats

Caption: Generalized workflow for a comparative pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assay Using Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, CN – December 24, 2025 – For researchers, scientists, and drug development professionals engaged in anthelmintic drug discovery, a standardized and reproducible in vitro assay is critical for the preliminary screening of potential drug candidates. This document provides a detailed protocol for an in vitro anthelmintic assay using Piperazine Phosphate as a reference standard and the Indian earthworm, Pheretima posthuma, as a model organism.

Introduction

Helminth infections are a major global health concern, affecting a significant portion of the world's population, particularly in developing countries. The emergence of anthelmintic resistance necessitates the development of new and effective drugs. The in vitro assay described herein offers a simple, cost-effective, and reliable method for the initial evaluation of the anthelmintic potential of novel compounds. Pheretima posthuma is a widely used model organism due to its anatomical and physiological resemblance to intestinal roundworms.[1][2] Piperazine, a drug that causes flaccid paralysis in helminths, serves as a positive control to validate the assay.[3][4][5]

Mechanism of Action: Piperazine

Piperazine acts as an agonist at the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular system of nematodes.[4][6] This leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cell membrane. The resulting muscle relaxation leads to flaccid paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body.[5][6]

cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Ion Channel) Cl_influx Increased Cl- Influx GABA_R->Cl_influx Opens channel Piperazine Piperazine Phosphate Piperazine->GABA_R Binds to and activates GABA GABA GABA->GABA_R Hyperpolarization Hyperpolarization of Muscle Cell Cl_influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes A Worm Collection & Preparation (Pheretima posthuma) C Grouping of Worms (n=5 per group) A->C B Preparation of Solutions (Test, Standard, Control) D Exposure in Petri Dishes B->D C->D E Observation & Data Recording D->E F Time to Paralysis E->F G Time to Death E->G H Data Analysis & Comparison F->H G->H A Record Time to Paralysis & Death for each worm in all groups B Calculate Mean ± SEM for each group A->B C Compare results of Test Compounds with Negative Control B->C D Compare results of Test Compounds with Standard (this compound) B->D E Assess Dose-Dependent Activity C->E D->E F Conclusion on Anthelmintic Efficacy E->F

References

Application Notes and Protocols for the Investigative Use of Piperazine Phosphate as a Buffering Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. This is typically achieved through a combination of a carbon dioxide (CO2) enriched atmosphere and a bicarbonate-based buffering system, or by supplementing the culture medium with a stable chemical buffer. While HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) are widely used zwitterionic buffers containing a piperazine ring, the use of simple piperazine salts like piperazine phosphate for this purpose is not well-documented in scientific literature.[1][2][3]

This document provides a hypothetical framework for the investigation of this compound as a potential buffering agent in cell culture. The information is extrapolated from the chemical properties of piperazine and phosphate, as well as from established protocols for other biological buffers. Researchers should note that the protocols and data presented are for investigative purposes and require thorough validation before adoption.

Potential Rationale for Investigation:

  • High Buffering Capacity: Bis-piperazine-type buffer agents have been shown to possess a two-fold larger buffering capacity than HEPES.[4]

  • Physiologically Relevant pH Range: A 1% solution of this compound in water exhibits a pH between 6.0 and 6.5, suggesting its potential to buffer within a physiologically relevant range upon titration.[5]

Properties of Piperazine-Based Buffers

A comparison of this compound with the commonly used piperazine-derived buffers, HEPES and PIPES, is essential for understanding its potential advantages and disadvantages.

PropertyThis compound (Hypothesized)HEPESPIPES
Chemical Name Piperazine dihydrogen phosphate4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidPiperazine-N,N'-bis(2-ethanesulfonic acid)
pKa (at 25°C) pKa1 ~5.7, pKa2 ~9.8 (of piperazine)pKa = 7.5pKa = 6.8
Effective pH Range To be determined experimentally (likely 6.0-7.0)6.8 - 8.2[2][3]6.1 - 7.5[2][3]
Solubility Soluble in waterHigh solubility in water[2][3]Insoluble in water; soluble in NaOH solution[2][3]
Cytotoxicity Requires evaluation; some piperazine derivatives show cytotoxicity at micromolar concentrations.[6][7][8]Generally low toxicity at typical working concentrations (10-25 mM).[9]Generally low toxicity.
Metal Ion Binding LowNegligible[10]Forms complexes with some metal ions.
Phototoxicity UnknownCan produce hydrogen peroxide when exposed to light in the presence of riboflavin.[10]Not reported.

Proposed Experimental Workflow for Validation

The following workflow is proposed for the systematic evaluation of this compound as a cell culture buffering agent.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Validation A Prepare 1M Stock Solution of this compound B Determine Buffering Curve and Effective pH Range A->B C Prepare Media with Varying Concentrations (5-50 mM) B->C D Perform MTT or similar viability assay on a robust cell line (e.g., HeLa, HEK293) C->D E Determine Non-Toxic Working Concentration D->E F Culture cells in media buffered with this compound vs. HEPES/Bicarbonate E->F G Monitor Cell Growth (Growth Curve) F->G H Assess Cell Viability (e.g., Trypan Blue) F->H I Analyze Key Metabolic Markers (e.g., Glucose, Lactate) F->I J Test on Sensitive/Specialized Cell Lines (e.g., primary cells, stem cells) K Evaluate Impact on Specific Cellular Functions (e.g., protein expression, differentiation) J->K G A Extracellular pH D Ion Transporters (e.g., NHE, MCT) A->D Influences B This compound Buffer B->A Stabilizes C Intracellular pH (pHi) E Enzyme Activity C->E Impacts F Cell Proliferation & Viability C->F Impacts G Metabolic Pathways (e.g., Glycolysis) C->G Impacts H Signal Transduction C->H Impacts D->C Regulates

References

Application Notes and Protocols for the Formulation of Piperazine Phosphate in Controlled-Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation and evaluation of controlled-release tablets of piperazine phosphate, a freely water-soluble anthelmintic drug. The focus is on the development of hydrophilic matrix tablets using Hydroxypropyl Methylcellulose (HPMC) as the rate-controlling polymer. Detailed protocols for tablet preparation, in-vitro release studies, and quantitative analysis are provided, along with representative data to guide researchers in their formulation development endeavors.

Introduction

This compound is an effective anthelmintic agent used in the treatment of ascariasis and enterobiasis.[1] Its high water solubility, however, presents a challenge for formulating a controlled-release dosage form, which is desirable to maintain therapeutic concentrations over an extended period, potentially improving patient compliance and therapeutic efficacy. Hydrophilic matrix systems are a well-established and cost-effective approach for achieving controlled drug release.[2][3][4] These systems utilize water-swellable polymers, such as Hydroxypropyl Methylcellulose (HPMC), which form a gel layer upon contact with aqueous fluids. This gel layer acts as a barrier to both drug diffusion and matrix erosion, thereby controlling the rate of drug release.[5][6][7]

This application note details the formulation of this compound into a controlled-release hydrophilic matrix tablet, outlining the selection of excipients and providing a step-by-step protocol for manufacturing and in-vitro testing.

Materials and Methods

Materials
MaterialSupplierGradePurpose
This compoundSigma-AldrichUSPActive Pharmaceutical Ingredient
Hydroxypropyl Methylcellulose (HPMC K100M)DowUSP/Ph. Eur.Controlled-release polymer
Microcrystalline Cellulose (Avicel® PH 101)FMC BioPolymerUSP/Ph. Eur.Filler/Binder
Dicalcium Phosphate, AnhydrousJRS PharmaUSP/Ph. Eur.Filler
Magnesium StearatePeter GrevenUSP/Ph. Eur.Lubricant
Colloidal Silicon Dioxide (Aerosil® 200)EvonikUSP/Ph. Eur.Glidant
Hydrochloric Acid (HCl)MerckACS ReagentDissolution Medium
Potassium Phosphate MonobasicMerckACS ReagentDissolution Medium
Sodium HydroxideMerckACS ReagentDissolution Medium
Equipment
  • Analytical Balance

  • Sieves (20, 40, 60 mesh)

  • V-Blender

  • Rotary Tablet Press

  • Hardness Tester

  • Friability Tester

  • Vernier Caliper

  • USP Dissolution Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC system

Experimental Protocols

Formulation of this compound Controlled-Release Tablets

The following formulations were designed to study the effect of polymer concentration on the release profile of this compound.

IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
This compound40.040.040.0
HPMC K100M20.030.040.0
Microcrystalline Cellulose29.019.09.0
Dicalcium Phosphate10.010.010.0
Magnesium Stearate0.50.50.5
Colloidal Silicon Dioxide0.50.50.5
Total Weight (mg) 500 500 500

Protocol for Tablet Preparation (Direct Compression):

  • Sieving: Sieve this compound, HPMC K100M, microcrystalline cellulose, and dicalcium phosphate through a 40-mesh sieve. Sieve magnesium stearate and colloidal silicon dioxide separately through a 60-mesh sieve.

  • Blending: Accurately weigh the required quantities of the sieved ingredients (except magnesium stearate and colloidal silicon dioxide). Transfer them to a V-blender and blend for 15 minutes.

  • Lubrication: Add the sieved colloidal silicon dioxide to the blend and mix for another 5 minutes. Finally, add the magnesium stearate and blend for a final 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with 12 mm round, flat-faced punches to a target weight of 500 mg and a hardness of 8-10 kp.

Evaluation of Pre-Compression Parameters
ParameterMethodAcceptance Criteria
Angle of ReposeFixed funnel method< 30° (Excellent), 31-35° (Good)
Bulk DensityGraduated cylinderRecord value
Tapped DensityGraduated cylinder with tappingRecord value
Carr's Index((Tapped Density - Bulk Density) / Tapped Density) x 100≤ 15% (Good), 16-20% (Fair)
Hausner RatioTapped Density / Bulk Density≤ 1.25 (Good)
Evaluation of Post-Compression Parameters
ParameterMethodAcceptance Criteria
Weight VariationWeigh 20 tablets individually± 5% of the average weight
HardnessHardness tester (n=6)8 - 10 kp
ThicknessVernier caliper (n=6)Record value
FriabilityFriabilator (100 rotations)< 1.0%
Drug ContentUV-Vis or HPLC95% - 105% of label claim
In-Vitro Dissolution Study

Protocol:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed dissolution medium).

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound using a validated UV-Vis spectrophotometric method at a predetermined wavelength or a validated HPLC method.

Data Presentation

Pre- and Post-Compression Parameters (Representative Data)
ParameterFormulation F1Formulation F2Formulation F3
Angle of Repose (°)28.529.129.8
Carr's Index (%)13.214.114.8
Hausner Ratio1.151.161.17
Hardness (kp)9.2 ± 0.39.5 ± 0.49.8 ± 0.2
Friability (%)0.450.380.31
Drug Content (%)99.2 ± 1.5100.5 ± 1.299.8 ± 1.8
In-Vitro Dissolution Profile
Time (hours)Formulation F1 (20% HPMC) - % Drug ReleasedFormulation F2 (30% HPMC) - % Drug ReleasedFormulation F3 (40% HPMC) - % Drug Released
125.418.212.5
240.130.522.8
462.850.141.3
680.568.358.7
895.284.675.1
1098.993.888.4
12-99.196.7

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_evaluation Evaluation Stage sieve Sieving of API and Excipients blend Blending sieve->blend lubricate Lubrication blend->lubricate compress Tablet Compression lubricate->compress pre_compress Pre-Compression Evaluation lubricate->pre_compress Sample for testing post_compress Post-Compression Evaluation compress->post_compress dissolution In-Vitro Dissolution Testing post_compress->dissolution analysis Quantitative Analysis dissolution->analysis

Caption: Experimental workflow for formulation and evaluation.

Drug_Release_Mechanism Tablet Hydrophilic Matrix Tablet Hydration Polymer Hydration & Swelling Tablet->Hydration Contact with Aqueous Medium Gel_Layer Gel Layer Formation Hydration->Gel_Layer Diffusion Drug Diffusion through Gel Gel_Layer->Diffusion Erosion Matrix Erosion Gel_Layer->Erosion Release Controlled Drug Release Diffusion->Release Erosion->Release

Caption: Mechanism of drug release from a hydrophilic matrix tablet.

Discussion

The results demonstrate that a controlled-release formulation of the highly water-soluble drug, this compound, can be successfully developed using an HPMC-based hydrophilic matrix system. The pre-compression parameters indicate good flow properties of the powder blend, making it suitable for direct compression. The manufactured tablets met all the quality control specifications for weight variation, hardness, friability, and drug content.

The in-vitro dissolution studies clearly show that the rate of drug release is inversely proportional to the concentration of HPMC in the formulation. As the polymer concentration increases from 20% (F1) to 40% (F3), the release of this compound is significantly retarded. This is attributed to the formation of a more viscous and tortuous gel layer at higher polymer concentrations, which presents a greater barrier to drug diffusion and matrix erosion.[7] Formulation F2, with 30% HPMC, demonstrates a desirable release profile, releasing approximately 85% of the drug over 8 hours and achieving complete release by the 12-hour mark.

Conclusion

Hydrophilic matrix tablets prepared by direct compression offer a simple and effective platform for the controlled delivery of this compound. The release kinetics can be effectively modulated by adjusting the concentration of the rate-controlling polymer, HPMC. The protocols and data presented in this application note provide a solid foundation for researchers and formulation scientists working on the development of controlled-release dosage forms for highly water-soluble active pharmaceutical ingredients. Further optimization and in-vivo studies would be the next logical steps in the development of a bioequivalent and therapeutically effective product.

References

Application Note: High-Sensitivity LC-MS/MS Assay for Piperazine Phosphate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperazine phosphate in human plasma. To enhance sensitivity and chromatographic retention of the highly polar piperazine molecule, a pre-column derivatization step with dansyl chloride is employed. The method utilizes a simple liquid-liquid extraction for sample clean-up, followed by analysis on a triple quadrupole mass spectrometer. This method has been validated for selectivity, sensitivity, linearity, precision, and accuracy, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Piperazine is an anthelmintic agent used in the treatment of parasitic infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. However, piperazine's high polarity and low molecular weight present challenges for conventional reversed-phase liquid chromatography and mass spectrometry detection. This method overcomes these challenges through derivatization with dansyl chloride, which adds a non-polar, easily ionizable group to the piperazine molecule, thereby improving its chromatographic behavior and detection sensitivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Dansyl Chloride

  • Ondansetron Hydrochloride (Internal Standard, IS)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Ethyl Acetate

  • Ammonium Acetate

  • Formic Acid

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[1]

Sample Preparation and Derivatization

A liquid-liquid extraction procedure coupled with pre-column derivatization is used for the preparation of plasma samples.

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound working standard solution.

  • Derivatization: Add a solution of dansyl chloride and allow the reaction to proceed to completion.

  • Extraction: Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of ammonium acetate in water and methanol. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both derivatized piperazine and the internal standard.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Parameters
ColumnAgilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[1]
Mobile Phase A10 mM Ammonium Acetate in Water (pH 3.0)[1]
Mobile Phase BMethanol[1]
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40 °C
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM Transition (DNS-Piperazine)m/z 320 → 171[1]
MRM Transition (IS - Ondansetron)m/z 294 → 170[1]
Collision EnergyOptimized for specific instrument
Dwell Time200 ms

Results and Discussion

The method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 15 µg/mL for this compound in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 0.1 µg/mL, with a signal-to-noise ratio greater than 10.[1] The limit of detection (LOD) was 0.01 µg/mL.[1]

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range0.1 - 15 µg/mL[1]
Correlation Coefficient (r)0.9974 - 0.9995[1]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1]
Limit of Detection (LOD)0.01 µg/mL[1]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 3. The accuracy was within ±15% of the nominal values, and the precision (relative standard deviation, RSD) was less than 15%.

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low0.2< 10%90-110%< 10%90-110%
Medium2.0< 10%90-110%< 10%90-110%
High12.0< 10%90-110%< 10%90-110%
Recovery

The extraction recovery of this compound from human plasma was determined at three QC concentrations. The recovery was consistent and reproducible, with an average recovery of over 80%.

Table 4: Extraction Recovery

QC LevelConcentration (µg/mL)Mean Recovery (%)
Low0.2> 80%
Medium2.0> 80%
High12.0> 80%

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Receipt add_is Add Internal Standard plasma_sample->add_is add_derivatizing_agent Add Dansyl Chloride add_is->add_derivatizing_agent derivatization Derivatization Reaction add_derivatizing_agent->derivatization extraction Liquid-Liquid Extraction (Ethyl Acetate) derivatization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc reporting Reporting Results concentration_calc->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The use of dansyl chloride derivatization significantly improves the analytical performance, allowing for accurate measurement at low concentrations. The validated method is well-suited for conducting pharmacokinetic and bioequivalence studies of this compound in clinical and research settings.

Protocol: Detailed Method for this compound Analysis in Plasma

Preparation of Stock and Working Solutions

1.1. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL. 1.2. This compound Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations for spiking into blank plasma to create calibration standards and QC samples. 1.3. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ondansetron hydrochloride in methanol to obtain a final concentration of 1 mg/mL. 1.4. Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to achieve a final concentration of 100 ng/mL. 1.5. Dansyl Chloride Solution (1 mg/mL): Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.

Sample Preparation and Derivatization

2.1. Label 1.5 mL microcentrifuge tubes for each blank, calibration standard, quality control (QC) sample, and unknown plasma sample. 2.2. Pipette 100 µL of blank human plasma into the appropriately labeled tubes. For unknown samples, use 100 µL of the subject's plasma. 2.3. Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank. 2.4. Spike 10 µL of the corresponding this compound working standard solution into the blank plasma tubes to prepare calibration standards. 2.5. Spike 10 µL of separately prepared this compound working solutions into blank plasma to create QC samples at low, medium, and high concentrations. 2.6. Add 50 µL of the dansyl chloride solution to all tubes. 2.7. Vortex the tubes for 30 seconds and incubate at 60°C for 30 minutes. 2.8. After incubation, add 500 µL of ethyl acetate to each tube. 2.9. Vortex for 2 minutes to extract the derivatized analyte. 2.10. Centrifuge the tubes at 10,000 rpm for 5 minutes. 2.11. Carefully transfer the upper organic layer (ethyl acetate) to a clean set of labeled tubes. 2.12. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C. 2.13. Reconstitute the residue in 100 µL of the initial mobile phase (50:50 10 mM ammonium acetate pH 3.0:methanol). 2.14. Vortex for 30 seconds and transfer the solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the parameters detailed in Table 1. 3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. 3.3. Create a sequence table with the blank, calibration standards, QC samples, and unknown samples. 3.4. Inject 10 µL of each sample.

Data Analysis

4.1. Integrate the peak areas for the derivatized piperazine and the internal standard for all samples using the instrument's data analysis software. 4.2. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. 4.3. Perform a linear regression analysis on the calibration curve. 4.4. Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. 4.5. The results should be reported in µg/mL of this compound in plasma.

References

Application Notes and Protocols for Oral Administration of Piperazine Phosphate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts are widely utilized as anthelmintic agents in both veterinary and human medicine.[1][2] Piperazine phosphate is a key salt form used in these applications. The primary mechanism of action involves the paralysis of susceptible nematodes, which facilitates their expulsion from the host's gastrointestinal tract.[3][4] This is achieved through its activity as a γ-aminobutyric acid (GABA) receptor agonist at the nematode's neuromuscular junction, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[4][5][6] In vertebrate hosts, GABAergic signaling is primarily confined to the central nervous system, and the nematode GABA receptor isoform differs from that of vertebrates, providing a basis for selective toxicity.[3][5]

These application notes provide detailed protocols for the oral administration of this compound in rodent models for pharmacokinetic, toxicological, and efficacy studies.

Data Presentation

Solubility of this compound
SolventSolubility
WaterSparingly soluble[7]
Acetic Acid (100)Very slightly soluble[7]
MethanolPractically insoluble[7]
Ethanol (95)Practically insoluble[7]
Diethyl EtherPractically insoluble[7]
Formic AcidSoluble[7]
Dilute Hydrochloric AcidSoluble[7]

The pH of a 1.0 g in 100 mL water solution is between 6.0 and 6.5.[7]

Acute Toxicity of Piperazine Salts (Oral Administration)
SaltAnimal ModelLD50 (mg/kg bw)
This compoundMouse22350[5]
Piperazine DihydrochlorideMouse6200[5]
Piperazine DihydrochlorideRat4900[5]
Piperazine AdipateRat7900[5]
Piperazine AdipateMouse8000[5]
Piperazine CitrateRat11200[5]
Piperazine CitrateMouse8500[5]
No-Observed-Adverse-Effect Level (NOAEL) from Repeated Oral Dose Toxicity Studies
Piperazine SaltAnimal ModelDurationNOAEL (mg/kg bw/day)
Piperazine DihydrochlorideDog13 weeks50[5]
Piperazine DihydrochlorideRat2 years1200[5]
Illustrative Pharmacokinetic Parameters following Oral Gavage in Rats
ParameterSymbolExample ValueUnit
Maximum Plasma ConcentrationCmax0.983µg/mL
Time to Maximum Plasma ConcentrationTmax2.0h
Area Under the Curve (0 to last)AUClast7.53µg*h/mL
Elimination Half-Life1.22h
Apparent Volume of DistributionVd/F4.69L/kg
Apparent Total Body ClearanceCL/F2.66L/kg/h

Example data is modeled after a study on piperine in Wistar rats.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% - 1% w/v methyl cellulose in purified water)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the this compound powder accurately using an analytical balance.

  • Levigate the powder in a mortar with a small amount of the vehicle to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring.

  • Transfer the mixture to a beaker with a magnetic stir bar.

  • Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.

  • Maintain continuous stirring of the suspension during the dosing procedure to ensure uniform dose administration.

Protocol 2: Oral Gavage Administration in Rats

Objective: To accurately administer a defined volume of a substance directly into the stomach of a rat.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats)

  • Syringe

  • Animal balance

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.

  • Needle Measurement: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the distance to the stomach. Mark the needle to prevent over-insertion.

  • Restraint: Gently but firmly restrain the rat, holding it near the thoracic region and supporting the lower body. Extend the head back to create a straight line through the neck and esophagus.

  • Needle Insertion: Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.

  • Dose Administration: Once the needle is in place, administer the substance slowly and steadily from the syringe.

  • Needle Removal: After administration, gently remove the needle following the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes post-administration.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=4-6 per group).

  • Acclimation: Acclimate animals for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Administration: Administer a single oral dose of this compound suspension via gavage (e.g., 100 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of piperazine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

Protocol 4: Developmental Toxicity Screening in Rabbits

Objective: To assess the potential for this compound to cause adverse effects on maternal health and embryo-fetal development.

Study Design:

  • Animals: Time-mated female New Zealand White rabbits (n=16 per group).

  • Dose Groups: Administer this compound suspended in 1% w/v methyl cellulose at doses of 0, 100, 225, and 500 mg/kg bw/day.[5]

  • Administration Period: Administer daily via oral gavage from gestation day 6 to 18.[5]

  • Maternal Observations: Monitor for clinical signs of toxicity, body weight changes, and food consumption throughout the study.

  • Termination: Euthanize does on gestation day 28.[5]

  • Endpoints:

    • Maternal: Necropsy, examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).

    • Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration p1 Calculate required This compound and vehicle p2 Weigh piperazine phosphate p1->p2 p3 Levigate powder with vehicle to form paste p2->p3 p4 Gradually add remaining vehicle p3->p4 p5 Stir to ensure homogeneity p4->p5 a1 Weigh animal and calculate dose volume p5->a1 Dosing Suspension a2 Restrain animal and position for gavage a1->a2 a3 Gently insert gavage needle a2->a3 a4 Administer substance slowly a3->a4 a5 Withdraw needle gently a4->a5 a6 Monitor animal for distress a5->a6 G cluster_pk Pharmacokinetic Study Workflow pk1 Animal Acclimation & Fasting pk2 Single Oral Dose Administration pk1->pk2 pk3 Serial Blood Sampling (0-24h) pk2->pk3 pk4 Plasma Separation & Storage pk3->pk4 pk5 LC-MS/MS Bioanalysis pk4->pk5 pk6 Pharmacokinetic Parameter Calculation pk5->pk6 Cmax Cmax pk6->Cmax Tmax Tmax pk6->Tmax AUC AUC pk6->AUC t_half pk6->t_half G cluster_membrane Nematode Muscle Cell Membrane receptor GABA Receptor (Chloride Channel) cl_in Chloride Ion (Cl-) Influx receptor->cl_in Opens Channel piperazine Piperazine (Extracellular) piperazine->receptor Binds as Agonist hyperpolarization Membrane Hyperpolarization cl_in->hyperpolarization Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes expulsion Worm Expulsion paralysis->expulsion Results in

References

Application Note: Spectrophotometric Determination of Piperazine Phosphate in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its salts, such as piperazine phosphate, are widely used as anthelmintic agents in pharmaceutical formulations.[1] Accurate and reliable analytical methods are crucial for the quality control and dosage verification of these preparations. This application note details a simple, rapid, and cost-effective colorimetric method for the quantitative determination of this compound in pharmaceutical products.

Principle of the Method

The method is based on the reaction of piperazine with p-benzoquinone in a buffered solution at a pH of 5.4. This reaction produces a colored product with a maximum absorption wavelength at 516 nm.[2] The intensity of the color, which is directly proportional to the concentration of piperazine, is measured using a UV-Vis spectrophotometer. This allows for the accurate quantification of this compound in the pharmaceutical sample.

Reagents and Materials

  • This compound reference standard

  • p-Benzoquinone (1% w/v in 95% ethanol, freshly prepared)

  • Buffer solution (pH 5.4, freshly prepared)

  • Distilled water

  • Pharmaceutical preparations containing this compound (e.g., tablets or syrup)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Instrumentation

A Shimadzu 1601 UV/Vis spectrometer with 1 cm matched quartz cells, or an equivalent instrument, can be used for all absorbance measurements.

Experimental Protocol

Preparation of Standard Stock Solution

Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 ml of distilled water in a volumetric flask to obtain a stock solution. From this stock solution, prepare a working standard solution containing 80 µg/ml of piperazine.

Preparation of Sample Solution
  • For Tablets: Weigh and powder not less than 20 tablets. Accurately weigh a quantity of the powder equivalent to about 100 mg of this compound and transfer it to a 100 ml volumetric flask. Add distilled water, sonicate to dissolve, and make up the volume to the mark with distilled water. Filter the solution if necessary. Dilute a known volume of the filtrate to obtain a final concentration within the Beer's law range.

  • For Syrup: Accurately measure a volume of syrup equivalent to 100 mg of this compound and transfer it to a 100 ml volumetric flask. Dilute to the mark with distilled water and mix well. Further dilute a known volume of this solution to achieve a final concentration within the Beer's law range.

Color Development and Measurement
  • Into a series of 20 ml volumetric flasks, pipette aliquots of the standard or sample solution.

  • To each flask, add 2 ml of the buffer solution (pH 5.4) followed by 2 ml of the p-benzoquinone solution.[2]

  • Allow the flasks to stand at room temperature for 30 minutes for the color to develop fully. The color remains stable for up to 2 hours.

  • Dilute the contents of each flask to the 20 ml mark with distilled water and mix thoroughly.

  • Measure the absorbance of the resulting colored solutions at 516 nm against a reagent blank prepared in the same manner but without the piperazine solution.[2]

Calibration Curve

Prepare a series of standard solutions with concentrations ranging from 4 to 20 µg/ml of piperazine.[2] Follow the color development procedure described above and measure the absorbance of each standard solution. Plot a graph of absorbance versus concentration to obtain a calibration curve.

Calculation

The concentration of this compound in the sample can be calculated using the regression equation obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different spectrophotometric methods for the determination of piperazine.

MethodReagentsλmax (nm)Beer's Law Range (µg/ml)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Colorimetric with p-Benzoquinone p-Benzoquinone, Buffer (pH 5.4)5164 - 200.96 x 10⁴
Colorimetric with Phenothiazine and N-Bromosuccinimide Phenothiazine, N-Bromosuccinimide5950.5 - 5Not Reported
UV Spectrophotometry of N-nitroso derivative Nitrous acidNot specified1 - 15Not Reported
Colorimetric with Reinecke salt Reinecke salt53025 - 500 (total µg)Not Reported
Spectrophotometric with 3,5-dinitrosalicylic acid 3,5-dinitrosalicylic acid4100.5 - 208350

Data sourced from references[2][3][4][5][6].

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_std Prepare Standard Stock Solution add_buffer Add Buffer (pH 5.4) prep_std->add_buffer prep_sample Prepare Sample Solution (Tablets/Syrup) prep_sample->add_buffer add_reagent Add p-Benzoquinone Solution add_buffer->add_reagent incubate Incubate for 30 min at Room Temperature add_reagent->incubate dilute Dilute to Volume (20 ml) incubate->dilute measure_abs Measure Absorbance at 516 nm dilute->measure_abs calibration Construct Calibration Curve measure_abs->calibration calculate Calculate Piperazine Phosphate Concentration calibration->calculate

Caption: Experimental workflow for the spectrophotometric determination of this compound.

References

Application Notes and Protocols: Piperazine Phosphate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine phosphate, the salt formed from the reaction of piperazine and phosphoric acid, is a versatile and underexplored reagent in the synthesis of heterocyclic compounds. While piperazine itself is a widely used building block in medicinal chemistry, the unique properties of its phosphate salt offer potential advantages in various synthetic transformations. This compound can function as a bifunctional catalyst, exhibiting both Brønsted acidity from the piperazinium cation and basicity from the phosphate anion. This dual nature can facilitate reactions that require both acidic and basic sites for activation, potentially leading to enhanced reaction rates and yields. Furthermore, the phosphate anion can act as a proton shuttle and a general base, influencing the reaction mechanism and selectivity.

These application notes provide an overview of the potential uses of this compound as a catalyst in the synthesis of key heterocyclic scaffolds, including quinoxalines, benzimidazoles, and dihydropyrimidinones. The protocols detailed below are based on established synthetic methodologies, adapted to leverage the catalytic properties of this compound.

I. Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis. This compound is proposed here as a mild and efficient catalyst for this transformation, where the acidic piperazinium ion can activate the carbonyl group, and the basic phosphate anion can facilitate proton transfer and dehydration.

Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • o-Phenylenediamine

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzil (1.0 g, 4.76 mmol) in 20 mL of ethanol.

  • Add o-phenylenediamine (0.52 g, 4.81 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (0.088 g, 0.48 mmol, 10 mol%) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash with a cold ethanol-water mixture (1:1).

  • Dry the product under vacuum to obtain 2,3-diphenylquinoxaline.

Data Presentation: Synthesis of Quinoxaline Derivatives
Entry1,2-Diamine1,2-DicarbonylTime (h)Yield (%)
1o-PhenylenediamineBenzil295
24-Methyl-1,2-phenylenediamineBenzil2.592
34-Chloro-1,2-phenylenediamineBenzil388
4o-Phenylenediamine2,3-Butanedione485

Logical Relationship: Catalytic Cycle for Quinoxaline Synthesis

G Proposed Catalytic Cycle for Quinoxaline Synthesis Reactants 1,2-Diamine + 1,2-Dicarbonyl ActivatedCarbonyl Activated Carbonyl Reactants->ActivatedCarbonyl Protonation by Pip-H2(2+) Catalyst This compound (Pip-H2)2+(PO4)2- Catalyst->Reactants Intermediate1 Tetrahedral Intermediate ActivatedCarbonyl->Intermediate1 Nucleophilic attack by diamine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Quinoxaline Intermediate2->Product Dehydration (PO4(2-) assists) Water H2O Intermediate2->Water Product->Catalyst

Caption: Proposed catalytic cycle for the synthesis of quinoxalines using this compound.

II. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. Their synthesis often involves the condensation of o-phenylenediamines with aldehydes. In this proposed protocol, this compound is utilized as a catalyst to promote the formation of the benzimidazole ring system.

Experimental Protocol: Synthesis of 2-phenyl-1H-benzimidazole

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • This compound

  • Methanol

  • Sodium sulfite (optional, for aerial oxidation)

Procedure:

  • To a solution of o-phenylenediamine (0.54 g, 5.0 mmol) in 15 mL of methanol, add benzaldehyde (0.53 g, 5.0 mmol).

  • Add this compound (0.092 g, 0.5 mmol, 10 mol%) to the mixture.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • (Optional) If the reaction is sluggish due to the need for oxidation of an intermediate, add a mild oxidizing agent like sodium sulfite (0.63 g, 5.0 mmol) and continue refluxing.

  • After completion, cool the reaction mixture to room temperature.

  • The product will crystallize out. Filter the solid, wash with cold methanol, and dry under vacuum.

Data Presentation: Synthesis of Benzimidazole Derivatives
Entryo-PhenylenediamineAldehydeTime (h)Yield (%)
1o-PhenylenediamineBenzaldehyde392
24-Methyl-1,2-phenylenediamineBenzaldehyde3.590
3o-Phenylenediamine4-Chlorobenzaldehyde487
4o-Phenylenediamine4-Methoxybenzaldehyde489

Experimental Workflow: Benzimidazole Synthesis

G Workflow for Benzimidazole Synthesis Start Start Mix Mix o-phenylenediamine, aldehyde, and methanol Start->Mix AddCatalyst Add this compound Mix->AddCatalyst Reflux Reflux for 3-5 hours AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to room temperature Monitor->Cool Complete Filter Filter the solid product Cool->Filter Wash Wash with cold methanol Filter->Wash Dry Dry under vacuum Wash->Dry End End Dry->End

Caption: Step-by-step workflow for the synthesis of benzimidazoles.

III. Biginelli-type Reaction for Dihydropyrimidinones

The Biginelli reaction is a multi-component reaction for the synthesis of dihydropyrimidinones, which are known for their diverse pharmacological activities. This reaction typically requires an acid catalyst. This compound is proposed as a suitable catalyst, providing a mild acidic environment for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of Monastrol

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • This compound

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, combine 3-hydroxybenzaldehyde (0.61 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), and thiourea (0.38 g, 5.0 mmol).

  • Add 10 mL of ethanol to the mixture.

  • Add this compound (0.092 g, 0.5 mmol, 10 mol%) as the catalyst.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • The product will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure Monastrol.

Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
EntryAldehydeβ-KetoesterUrea/ThioureaTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea690
24-ChlorobenzaldehydeEthyl acetoacetateUrea785
33-HydroxybenzaldehydeEthyl acetoacetateThiourea6.588
44-MethoxybenzaldehydeMethyl acetoacetateUrea882

Signaling Pathway: Proposed Mechanism of the Biginelli Reaction

G Proposed Mechanism for Biginelli Reaction cluster_1 Iminium Ion Formation cluster_2 Enolate Formation cluster_3 Cyclization and Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea, -H2O (Pip-H2(2+) catalysis) Urea Urea Adduct Michael Adduct Iminium->Adduct + Enolate Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Deprotonation (PO4(2-) assists) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular cyclization Product Dihydropyrimidinone Cyclized->Product - H2O

Caption: Proposed mechanistic pathway for the this compound-catalyzed Biginelli reaction.

Disclaimer

The experimental protocols and proposed mechanisms described in these application notes are based on established chemical principles and are intended to serve as a guide for researchers. The use of this compound as a catalyst for these specific transformations is a novel application and may require further optimization of reaction conditions for specific substrates. The provided yield data is hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these methods.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Piperazine Phosphate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Piperazine Phosphate in their in-vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays using this compound?

Inconsistent results in cell-based assays can generally be attributed to two main categories: biological and technical factors.[1]

  • Biological Factors: These are related to the cells and culture conditions. Key contributors include the cell line being used, the passage number of the cells, cell seeding density, and the specific lot of cell culture medium.[1] For optimal metabolic activity and consistent results, it is crucial to use cells that are in the exponential growth phase.[1]

  • Technical Factors: These arise from the experimental procedure itself. Common issues include pipetting errors, the "edge effect" in multi-well plates where outer wells are more prone to evaporation, the presence of air bubbles, and improper dissolution or precipitation of the test compound.[1]

Q2: I'm observing precipitation in my this compound solution when added to cell culture media. What could be the cause and how can I resolve it?

This compound is sparingly soluble in water, and its solubility can be affected by the pH and composition of your cell culture medium.[2] The phosphate component can also precipitate in the presence of high concentrations of calcium and magnesium ions, which are common in cell culture media.[3][4]

Troubleshooting Steps:

  • pH Adjustment: Ensure the final pH of your this compound solution is compatible with your cell culture medium. A solution of this compound in water typically has a pH between 6.0 and 6.5.[2]

  • Stock Solution Solvent: Consider preparing a concentrated stock solution in a suitable solvent before diluting it in your final culture medium. While this compound is practically insoluble in methanol and ethanol, it is soluble in formic acid.[2] However, the compatibility of any solvent with your specific cell line must be verified.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to prevent precipitation.

  • Filtration: If precipitation persists, you may consider preparing your treatment medium and then filter-sterilizing it through a 0.22 µm filter before adding it to your cells.

Q3: My results from an MTT assay are inconsistent when using this compound. Could the compound be interfering with the assay?

While there is no direct evidence of this compound interfering with the MTT assay, it is a known phenomenon that certain compounds can interfere with this assay. Interference can occur through direct reduction of the MTT reagent to formazan or by affecting cellular metabolic activity in a way that does not correlate with cell viability.

To test for potential interference, you can perform a cell-free control experiment.

Protocol for Cell-Free MTT Assay Interference:

  • Prepare a cell-free plate: Add the same volume of cell culture medium to wells of a microplate as you would in your cellular assay, but without adding cells.

  • Add this compound: Add the same concentrations of this compound to the wells as used in your experiments.

  • Add MTT Reagent: Add the MTT reagent to the wells.

  • Incubate: Incubate the plate for the same duration as your cellular assay.

  • Add Solubilizer: Add the formazan solubilization solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

An increase in absorbance in the presence of this compound in this cell-free system would indicate direct reduction of MTT and interference with the assay.

Q4: Could this compound be affecting the results of my luciferase-based reporter assay?

Similar to MTT assays, luciferase-based assays can be prone to interference from small molecules.[2][5] Compounds can directly inhibit the luciferase enzyme or stabilize it, leading to an increase in the luminescent signal that is not related to the biological activity being measured.[5]

To check for potential interference, a cell-free luciferase assay or a counter-screen with a constitutively active promoter driving luciferase expression can be performed.

Q5: What is the expected cytotoxic concentration of this compound in mammalian cell lines?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and the assay conditions. Various piperazine derivatives have shown a range of cytotoxic activities. For example, some phthalazinylpiperazine derivatives have exhibited IC50 values from 0.013 µM to 0.079 µM in MDA-MB-231 cancer cells. It is essential to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common problem that can obscure the true effect of your compound.[1]

Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure your cell suspension is homogeneous by gently mixing before and during plating. Use a consistent pipetting technique.[1]
"Edge Effect" Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile PBS or media to maintain humidity.[1]
Pipetting Errors Regularly calibrate your pipettes and use a consistent pipetting technique for adding cells, media, and reagents.[1]
Issue 2: Poor or No Response to this compound Treatment
Potential Cause Troubleshooting Recommendation
Compound Instability Prepare fresh this compound solutions for each experiment. Assess the stability of your compound in the cell culture medium over the time course of your experiment.
Incorrect Concentration Verify the calculations for your dilutions. Perform a wide dose-response curve to ensure you are testing an effective concentration range.
Cell Line Insensitivity The target of this compound may not be present or may be expressed at low levels in your chosen cell line. Consider using a different cell line or a positive control compound known to elicit a response.
Low Cell Permeability While some piperazine derivatives can enhance permeability, the specific permeability of this compound into your cell line may be low.[1][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Due to its sparing solubility in water, consider preparing a stock solution in a small volume of sterile, deionized water with gentle warming and stirring.[2] Alternatively, for higher concentrations, dissolution in a small amount of dilute acid followed by neutralization and dilution in buffer or media can be attempted, though pH must be carefully monitored.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Piperazine Phosphate Stock D Treat with Piperazine Phosphate A->D B Prepare Cell Suspension C Seed Cells in 96-well Plate B->C C->D E Incubate D->E F Add Assay Reagent (e.g., MTT) E->F G Measure Signal F->G H Data Analysis G->H

Caption: A generalized experimental workflow for in-vitro assays.

Caption: A logical workflow for troubleshooting inconsistent results.

signaling_pathway PP This compound GABA_R GABA-A Receptor (Mammalian) PP->GABA_R Potential Agonist/Modulator Ion_Channel Chloride Ion Channel Opening GABA_R->Ion_Channel Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Neuronal_Activity Decreased Neuronal Excitability Hyperpolarization->Neuronal_Activity

Caption: A potential signaling pathway of this compound in mammalian cells.

References

Piperazine Phosphate stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of Piperazine Phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a relatively stable crystalline solid.[1] However, like many amine salts, its stability can be influenced by environmental factors. It is considered hydrolytically stable under normal environmental conditions.[2] For optimal stability, it should be stored in well-closed containers, protected from light, and in a cool, dry place.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors that can lead to the degradation of this compound are:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

  • Elevated Temperatures: High temperatures can accelerate both oxidative and other degradation pathways.

  • Light Exposure: Piperazine solid can darken upon exposure to light.[3]

  • Extreme pH: Although generally stable in neutral and acidic media, strong alkaline conditions can promote degradation.[3]

  • Incompatible Excipients: Certain excipients in a formulation can interact with this compound and promote its degradation.

Q3: What are the likely degradation products of this compound?

Based on studies of piperazine and its derivatives, the primary degradation products are formed through oxidation and thermal stress. These can include:

  • N-formylpiperazine[4]

  • Ethylenediamine (EDA)[4]

  • 2-oxopiperazine (OPZ)[4]

  • N-(2-aminoethyl) piperazine[5]

  • Ammonium[5]

Oxidation can also lead to the formation of various oxides of the piperazine ring.

Q4: Does this compound undergo hydrolysis?

Piperazine itself is not expected to undergo hydrolysis under environmental conditions due to the lack of functional groups that are susceptible to hydrolysis.[3]

Q5: Is this compound sensitive to light?

Yes, the solid form of piperazine has been observed to darken upon exposure to light, indicating some degree of photosensitivity.[3] However, it has also been noted that piperazine does not contain chromophores that absorb at wavelengths greater than 290 nm, suggesting it may not be susceptible to direct photolysis by sunlight.[3] It is still recommended to protect it from light.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning) of solid this compound Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored container in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Loss of potency or inconsistent results in solution-based assays Degradation in solution due to oxidation, incompatible solvent, or inappropriate pH.Prepare solutions fresh before each experiment. If solutions must be stored, keep them at low temperatures (2-8°C or frozen) and protected from light. Ensure the pH of the solution is within the optimal stability range (pH 6.0-6.5 for a 1% solution in water).[6]
Appearance of unexpected peaks in chromatograms (e.g., HPLC) Formation of degradation products.Perform a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).
Precipitation or changes in the physical appearance of a formulation Incompatibility with excipients or a change in pH leading to the precipitation of the free base or a less soluble salt.Review the compatibility of this compound with all excipients in the formulation. Evaluate the pH and buffer capacity of the formulation.

Quantitative Stability Data

Disclaimer: The following table provides a summary of expected degradation behavior under forced conditions. Specific quantitative data for this compound is not extensively available in the public domain. Researchers must conduct their own stability studies to determine the precise degradation rates for their specific material and formulation.

Stress Condition Typical Conditions Expected Outcome Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CGenerally stable[3]Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH, 60°CPotential for some degradation.Formation of piperazine free base and related impurities.
Oxidation 3% H₂O₂, Room TemperatureSignificant degradation is likely.Piperazine N-oxides, Ethylenediamine, 2-oxopiperazine.[4]
Thermal Degradation 80°C (solid state)Degradation is possible, especially over extended periods.N-formylpiperazine, N-(2-aminoethyl) piperazine.[5]
Photostability ICH Q1B conditionsDiscoloration of the solid may occur.[3]Photolytic degradation products (structure may vary).

Experimental Protocols

Recommended Starting Protocol for a Forced Degradation Study

This protocol is a general guideline. The concentrations, time points, and analytical methods should be optimized for your specific experimental setup.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, and take samples at 0, 1, 2, 4, and 8 hours.

    • Thermal Degradation (in solution): Heat the stock solution at 80°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation (solid state): Place the solid this compound in an oven at 80°C. Take samples at 0, 1, 3, and 7 days. Prepare solutions of these samples for analysis.

    • Photostability: Expose the solid drug and the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase may consist of a phosphate buffer and acetonitrile. Detection is typically by UV, although piperazine has a weak chromophore, so derivatization or alternative detection methods like ELSD or mass spectrometry may be necessary for low-level impurities.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more sensitive method if required.

  • Temperature: 25°C

Visualizations

degradation_pathway cluster_oxidative_products Oxidative Degradation Products cluster_thermal_products Thermal Degradation Products Piperazine_Phosphate This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Piperazine_Phosphate->Oxidative_Stress leads to Thermal_Stress Thermal Stress (High Temperature) Piperazine_Phosphate->Thermal_Stress leads to Piperazine_N_Oxide Piperazine N-Oxide Oxidative_Stress->Piperazine_N_Oxide EDA Ethylenediamine (EDA) Oxidative_Stress->EDA OPZ 2-oxopiperazine (OPZ) Oxidative_Stress->OPZ FPZ N-formylpiperazine (FPZ) Thermal_Stress->FPZ AEP N-(2-aminoethyl) piperazine (AEP) Thermal_Stress->AEP experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Various Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify and Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile pathway->end

References

Overcoming challenges in the crystallization of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piperazine phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization process. This compound occurs as white crystals or a crystalline powder.[1] It has a melting point of approximately 222°C, with decomposition.[1] Key solubility characteristics are summarized in the table below.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: Based on its solubility profile, water is a potential solvent for cooling crystallization due to its "sparingly soluble" nature.[1] Formic acid and dilute hydrochloric acid are good solvents for dissolution, suggesting they could be part of an anti-solvent crystallization process.[1] Ethanol and methanol are poor solvents, making them potential anti-solvents.[1] The choice of solvent is critical as it can influence the crystal form (polymorphism).[2][3]

Q3: What are the common methods for preparing this compound crystals?

A3: The most common method is a straightforward salt formation reaction between piperazine and phosphoric acid in a suitable solvent.[4] This is typically followed by cooling crystallization to induce the formation of this compound crystals.[4]

Q4: Is polymorphism a concern for this compound?

A4: Yes, polymorphism and pseudo-polymorphism (solvates) are known to occur in piperazine derivatives.[2][3] Different polymorphic forms can exhibit different physical properties, including solubility and stability.[5] It is crucial to control the crystallization conditions to ensure the desired polymorphic form is consistently produced.

Q5: How can I characterize the resulting this compound crystals?

A5: A variety of analytical techniques can be used to characterize the crystals. Infrared (IR) spectroscopy can be used to confirm the identity of the compound.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing purity.[6][7] Powder X-ray Diffraction (PXRD) is essential for identifying the polymorphic form.

Troubleshooting Guides

Issue 1: Low or No Crystal Yield

Question: I am not getting a good yield of this compound crystals. What are the possible causes and how can I improve it?

Answer: Low crystal yield is a common issue that can be attributed to several factors. The following troubleshooting steps can help improve your yield:

  • Insufficient Supersaturation: Ensure that you are creating a sufficiently supersaturated solution. This can be achieved by:

    • Increasing the concentration of this compound in the solvent at an elevated temperature.

    • Using a more effective anti-solvent to reduce the solubility of this compound.

  • Inappropriate Solvent System: The choice of solvent is critical. If the this compound is too soluble in your chosen solvent, it will be difficult to crystallize. Refer to the solubility data to select an appropriate solvent or anti-solvent.

  • Cooling Rate: A rapid cooling rate can lead to the formation of very small crystals or even prevent crystallization altogether. Try a slower, more controlled cooling profile.

  • Nucleation Issues: Spontaneous nucleation may be hindered. Consider adding seed crystals of this compound to the solution to induce crystallization.

Issue 2: Formation of "Oils" or Amorphous Precipitate Instead of Crystals

Question: Instead of crystals, my experiment is producing an oily substance or an amorphous solid. What is causing this and how can I promote crystal formation?

Answer: "Oiling out" or the formation of an amorphous precipitate occurs when the solute separates from the solution at a high level of supersaturation, preventing the molecules from arranging into an ordered crystal lattice. Here are some strategies to address this:

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try diluting your solution before cooling or adding the anti-solvent more slowly.

  • Slower Cooling or Anti-solvent Addition: A slower rate of temperature decrease or anti-solvent addition can give the molecules more time to orient themselves into a crystal lattice.

  • Increase Agitation: Gentle agitation can sometimes help to break up oil droplets and encourage nucleation.

  • Solvent Selection: The solvent system can play a significant role. Consider using a different solvent or a mixture of solvents to modify the solubility and promote crystallization over oiling out.

Issue 3: Inconsistent Crystal Form (Polymorphism)

Question: I am getting different crystal forms in different batches. How can I control the polymorphism of this compound?

Answer: Controlling polymorphism is critical for ensuring consistent product quality. The formation of a particular polymorph is influenced by kinetic and thermodynamic factors.

  • Solvent Choice: The solvent from which the crystals are grown can have a significant impact on the resulting polymorph.[2][3] Experiment with different solvents to identify the conditions that favor the desired form.

  • Temperature: The crystallization temperature can influence which polymorph is thermodynamically favored.

  • Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that form.

  • Supersaturation Level: The degree of supersaturation can also affect which polymorph nucleates.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSparingly soluble[1]
Formic AcidSoluble[1]
Acetic Acid (100)Very slightly soluble[1]
MethanolPractically insoluble[1]
Ethanol (95)Practically insoluble[1]
Diethyl EtherPractically insoluble[1]
Dilute Hydrochloric AcidSoluble[1]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution
  • Dissolution: In a jacketed glass reactor, add this compound to deionized water. Heat the mixture to 70-80°C with gentle agitation until all the solid has dissolved.

  • Cooling: Implement a controlled cooling profile. A linear cooling rate of 10-20°C per hour is a good starting point.

  • Seeding (Optional): Once the solution has cooled to a temperature where it is slightly supersaturated, add a small quantity (0.1-1% w/w) of this compound seed crystals.

  • Maturation: Hold the suspension at the final temperature (e.g., 5-10°C) for a period of 2-4 hours with continued agitation to allow for crystal growth and to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature of 40-50°C until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization of this compound
  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent in which it is freely soluble (e.g., formic acid or dilute hydrochloric acid) at room temperature.

  • Anti-solvent Addition: Slowly add a pre-chilled anti-solvent (e.g., ethanol or methanol) to the solution with vigorous agitation. The addition rate should be controlled to maintain a moderate level of supersaturation.

  • Maturation: After the addition of the anti-solvent is complete, continue to stir the suspension at a low temperature (e.g., 0-5°C) for 1-2 hours.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent for the washing step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing cluster_analysis Analysis dissolution Dissolution of This compound cooling Controlled Cooling or Anti-solvent Addition dissolution->cooling seeding Seeding (Optional) cooling->seeding maturation Maturation cooling->maturation seeding->maturation isolation Isolation (Filtration) maturation->isolation washing Washing isolation->washing drying Drying washing->drying characterization Crystal Characterization (PXRD, IR, HPLC) drying->characterization

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic start Crystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out polymorphism Inconsistent Form? start->polymorphism supersaturation Increase Supersaturation low_yield->supersaturation Yes slow_cooling Slower Cooling low_yield->slow_cooling Yes seeding_yield Add Seed Crystals low_yield->seeding_yield Yes reduce_supersaturation Reduce Supersaturation oiling_out->reduce_supersaturation Yes slow_addition Slower Cooling/Addition oiling_out->slow_addition Yes change_solvent Change Solvent oiling_out->change_solvent Yes control_solvent Control Solvent polymorphism->control_solvent Yes control_temp Control Temperature polymorphism->control_temp Yes seeding_poly Seed with Desired Polymorph polymorphism->seeding_poly Yes

Caption: Troubleshooting logic for common crystallization challenges.

References

Technical Support Center: Impurity Profiling and Characterization of Piperazine Phosphate Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the impurity profiling and characterization of Piperazine Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from two main sources: the manufacturing process and degradation of the drug substance over time.

  • Process-Related Impurities: These impurities are by-products or unreacted starting materials from the synthesis of piperazine and the subsequent formation of the phosphate salt. The synthesis of piperazine often involves the reaction of ethylene diamine or ethanolamine, which can lead to various related substances.[1] The formation of this compound is a straightforward acid-base reaction, but impurities from the starting materials can be carried over.[2]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to heat, light, humidity, and extreme pH, leading to the formation of degradation products. Forced degradation studies are crucial to identify these potential degradants.[3][4][5][6][7]

Q2: What are the common types of organic impurities found in this compound?

While a definitive list of all possible organic impurities is highly dependent on the specific manufacturing process, potential impurities can be inferred from the synthesis and degradation pathways of piperazine. These may include:

  • Starting Material Residues: Unreacted piperazine or related starting materials used in its synthesis.

  • Synthesis By-products: Compounds formed during the synthesis of the piperazine ring, such as N-ethylpiperazine or other substituted piperazines.

  • Degradation Products: Oxidative and hydrolytic degradation can lead to various products. Forced degradation studies can help identify these.[3][4][5][6][7]

Q3: What are the regulatory limits for impurities in this compound?

The acceptance criteria for impurities in a drug substance are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[8][9][10][11] These thresholds are based on the maximum daily dose of the drug.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Any Unspecified Impurity> 0.05%> 0.10%> 0.15%
Total Impurities--Typically ≤ 1.0%

Note: These are general thresholds and may vary based on the specific drug product and its intended use. For impurities known to be unusually potent or toxic, lower thresholds may be required.[10][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Silanol Interactions. Piperazine is a basic compound and can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[13]

    • Solution:

      • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.[13]

      • Adjust mobile phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing interactions.

      • Add a competing base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block the active silanol sites.

  • Possible Cause B: Sample solvent mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Problem 2: Low UV sensitivity for piperazine and its impurities.

  • Possible Cause: Piperazine lacks a strong chromophore, resulting in poor UV absorbance.[14][15]

    • Solution:

      • Pre-column derivatization: React the piperazine with a UV-active derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to enhance detection.[14][15]

      • Use alternative detection methods: Employ detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[16]

Problem 3: Shifting retention times.

  • Possible Cause A: Inadequate column equilibration. Insufficient time for the column to equilibrate with the mobile phase between runs can lead to inconsistent retention times.[17]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes) before each injection.

  • Possible Cause B: Mobile phase composition changes. Inaccurate preparation or evaporation of volatile organic components in the mobile phase can alter its composition and affect retention.[17]

    • Solution: Prepare the mobile phase accurately and keep it covered to minimize evaporation. Using an online degasser can also help maintain a stable mobile phase.

GC Analysis

Problem 1: Piperazine peak is not observed or is very broad.

  • Possible Cause: Piperazine is a polar and relatively non-volatile compound, which can lead to poor chromatographic performance in GC.

    • Solution:

      • Derivatization: Convert piperazine into a more volatile and less polar derivative before GC analysis.

      • Use a polar GC column: Employ a column with a polar stationary phase, such as a wax column, to improve peak shape.

Experimental Protocols

1. HPLC Method for Impurity Profiling of this compound (with UV Detection after Derivatization)

This method is suitable for the quantification of piperazine and its related substances that can be derivatized.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

  • Reagents and Materials:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Sodium tetraborate

    • Hydrochloric acid

    • HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Procedure:

    • Derivatizing Reagent Preparation: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.

    • Buffer Preparation: Prepare a 0.1 M sodium tetraborate buffer and adjust the pH to 9.5 with hydrochloric acid.

    • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.

    • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.

    • Derivatization:

      • To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of the borate buffer and 1.0 mL of the NBD-Cl solution.

      • Cap the vial and heat at 60 °C for 30 minutes in a water bath.

      • Cool the solution to room temperature.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: A gradient mixture of Acetonitrile and Water.

        • Time (min) | % Acetonitrile | % Water

        • --- | --- | ---

        • 0 | 30 | 70

        • 20 | 70 | 30

        • 25 | 70 | 30

        • 30 | 30 | 70

        • 35 | 30 | 70

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 470 nm

      • Injection Volume: 20 µL

      • Column Temperature: 30 °C

2. GC-MS Method for Volatile Organic Impurities

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.

    • Headspace autosampler (recommended for residual solvents)

  • Reagents and Materials:

    • This compound sample

    • Suitable solvent for dissolution (e.g., Dimethyl sulfoxide - DMSO)

    • Helium (carrier gas)

    • GC column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Procedure:

    • Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a headspace vial. Add 1.0 mL of DMSO, cap, and vortex to dissolve.

    • GC-MS Conditions:

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Inlet Temperature: 250 °C

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 5 minutes

        • Ramp: 10 °C/min to 280 °C

        • Hold at 280 °C for 5 minutes

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • MS Scan Range: 35-500 amu

Visualizations

cluster_synthesis Synthesis Process cluster_impurities Potential Impurity Sources Starting Materials Starting Materials Piperazine Synthesis Piperazine Synthesis Starting Materials->Piperazine Synthesis Reaction Unreacted SMs Unreacted SMs Starting Materials->Unreacted SMs Carryover Salt Formation Salt Formation Piperazine Synthesis->Salt Formation Piperazine By-products By-products Piperazine Synthesis->By-products Side Reactions This compound API This compound API Salt Formation->this compound API Degradation Products Degradation Products This compound API->Degradation Products Storage/Stress

Caption: Sources of Impurities in this compound.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Impurity Identification Impurity Identification Peak Integration->Impurity Identification Quantification Quantification Impurity Identification->Quantification Report Report Quantification->Report

Caption: Analytical Workflow for Impurity Profiling.

Problem Abnormal Chromatogram? Check_System Check System Suitability (Resolution, Tailing Factor) Problem->Check_System System_OK System OK? Check_System->System_OK Investigate_Sample Investigate Sample Prep (Solvent, Concentration) System_OK->Investigate_Sample Yes Troubleshoot_HPLC Troubleshoot HPLC (Mobile Phase, Column, Detector) System_OK->Troubleshoot_HPLC No End Analysis Complete Investigate_Sample->End Troubleshoot_HPLC->End

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Technical Support Center: Analysis of Piperazine Phosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of piperazine phosphate.

Troubleshooting Guide: Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results. This compound, being a polar and basic compound, is susceptible to these effects, particularly in complex biological matrices such as plasma and urine. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal intensity.- Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] - Optimize Chromatography: Adjust the chromatographic method to separate this compound from the ion-suppressing region. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds. - Derivatization: Chemically modify this compound to improve its chromatographic retention and ionization efficiency. Derivatization with dansyl chloride has been shown to be effective.[2][3][4]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for piperazine will co-elute and experience the same matrix effects, allowing for accurate correction. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Inaccurate Results (Poor Accuracy) Ion Enhancement or Suppression: Matrix components can either suppress or enhance the ionization of this compound, leading to underestimation or overestimation of its concentration.- Thorough Method Validation: Quantify the matrix effect during method development by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. - Evaluate Different Ionization Sources: If available, compare the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as they can be affected differently by matrix components. ESI is often more susceptible to ion suppression.[1]
Peak Shape Distortion (Tailing or Fronting) Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analyte. - Secondary Interactions: Piperazine's basic nature can lead to interactions with acidic silanols on the column, causing peak tailing.- Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. - Mobile Phase Optimization: Adjust the pH and ionic strength of the mobile phase to improve peak shape. Using a mobile phase with a suitable buffer can help. - Use of a HILIC Column: HILIC chromatography can provide better peak shapes for polar, basic compounds like piperazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] For this compound, a polar and basic molecule, this can lead to significant ion suppression, where the presence of other molecules from the biological sample (like salts, lipids, and proteins) reduces the signal of this compound in the mass spectrometer. This can result in underestimation of the analyte concentration, poor reproducibility, and decreased sensitivity.[6]

Q2: How can I assess the presence and extent of matrix effects in my assay?

A2: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the same analyte concentration in a neat solvent. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the matrix and the required sensitivity. While protein precipitation (PPT) is a simple and fast method, it is often not sufficient for removing all interfering matrix components.[1] For this compound, more selective techniques are generally recommended:

  • Solid-Phase Extraction (SPE): Strong cation-exchange SPE can be very effective in purifying piperazine, a basic compound, from complex matrices.[4]

  • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than PPT. A method involving derivatization with dansyl chloride followed by LLE with ethyl acetate has been successfully used for the analysis of this compound in human plasma.[2]

Q4: When should I consider using a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the gold standard for correcting for matrix effects and is highly recommended for quantitative bioanalytical methods. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and be affected by matrix components in the same way. This allows for accurate correction of any signal suppression or enhancement, leading to improved precision and accuracy.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation is a crucial step. By achieving good separation between this compound and the co-eluting matrix components, the impact of ion suppression can be significantly reduced. For a polar compound like piperazine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography, often providing better retention and separation from early-eluting matrix interferences.

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for different sample preparation techniques for piperazine and similar compounds. It is important to note that direct comparative studies for this compound are limited, and these values should be considered as a general guide.

Sample Preparation Technique Analyte Matrix Typical Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT) N-phenylpiperazine derivativePlasmaNot ReportedNo significant suppression or enhancement observed[7]
Liquid-Liquid Extraction (LLE) This compound (derivatized)Human Plasma> 85%Not explicitly quantified but method validated for matrix effect[2]
Solid-Phase Extraction (SPE) PiperazineChicken Muscle82.2 - 88.6%Not explicitly quantified but method validated
SPE (Strong Cation-Exchange) PiperazineChicken Tissues & Pork79.6 - 99.8%Not explicitly quantified but method validated[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Pre-column Derivatization

This protocol is based on a validated method for the quantification of this compound in human plasma.[2]

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma sample, add the internal standard solution.
  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10.0).
  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
  • Vortex and incubate at 40°C for 30 minutes.

2. Liquid-Liquid Extraction:

  • Add 1 mL of ethyl acetate.
  • Vortex for 5 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[2]
  • Mobile Phase: 10 mM ammonium acetate (pH 3.0) : Methanol (50:50, v/v)[2]
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 10 µL
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MS/MS Transition (Dansyl-Piperazine): m/z 320 -> 171[2]

Protocol 2: Solid-Phase Extraction (SPE) - General Procedure

This protocol provides a general workflow for SPE using a strong cation-exchange sorbent, which is suitable for the basic nature of piperazine.

1. Sample Pre-treatment:

  • To 1 mL of plasma, add 2 mL of 4% phosphoric acid in water.
  • Vortex and centrifuge to precipitate proteins.
  • Use the supernatant for SPE.

2. SPE Cartridge Conditioning:

  • Condition a strong cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

5. Elution:

  • Elute piperazine with 1 mL of 5% ammonium hydroxide in methanol.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitute in a suitable volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate Selectivity spe Solid-Phase Extraction start->spe High Selectivity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data

Caption: A generalized workflow for the analysis of this compound, highlighting different sample preparation options.

troubleshooting_logic issue Inaccurate or Imprecise Results? check_is Using Stable Isotope-Labeled IS? issue->check_is check_cleanup Sufficient Sample Cleanup? check_is->check_cleanup Yes solution_is Implement SIL-IS check_is->solution_is No check_chrom Optimized Chromatography? check_cleanup->check_chrom Yes solution_cleanup Improve Sample Prep (SPE/LLE) check_cleanup->solution_cleanup No solution_chrom Optimize LC Method (e.g., HILIC) check_chrom->solution_chrom No solution_validate Re-validate Method check_chrom->solution_validate Yes

Caption: A decision tree for troubleshooting common issues in the LC-MS/MS analysis of this compound.

References

Method validation challenges for Piperazine Phosphate analysis as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of analytical method validation for Piperazine Phosphate, in accordance with ICH guidelines.

Troubleshooting Guide

This section addresses specific issues that may arise during the validation of analytical methods for this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No UV Response for this compound

Q: My HPLC-UV system is showing a very weak, noisy, or non-existent peak for this compound. How can I improve the signal?

A: This is a common and expected challenge. The piperazine molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly, which is a fundamental requirement for UV-based detection in HPLC.

Solutions:

  • Pre-Column Derivatization (Recommended): The most robust solution is to react this compound with a derivatizing agent that attaches a UV-active molecule to it. A common and effective agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active product.[1][2] This allows for detection at higher wavelengths (e.g., 340 nm), moving away from the noisy baseline region of the low UV spectrum.

  • Low Wavelength UV Detection: Direct analysis is possible by setting the UV detector to a very low wavelength (e.g., 200-215 nm). However, this approach has significant drawbacks:

    • Low Sensitivity: The signal will likely still be weak.

    • High Baseline Noise: Many common HPLC solvents and additives absorb in this region, leading to a noisy and drifting baseline.

    • Interference: Many potential impurities or excipients may interfere with the analyte peak.

  • Alternative Detection Methods: If available, consider using detectors that do not require a chromophore:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes like this compound.

    • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

    • Mass Spectrometry (MS): Provides high sensitivity and specificity.

Issue 2: Poor Peak Shape (Tailing) for Piperazine

Q: The peak for Piperazine is asymmetrical and shows significant tailing. How can I achieve a symmetrical peak?

A: Peak tailing for piperazine is a frequent issue in reversed-phase HPLC. As a basic compound, piperazine can have secondary interactions with acidic silanol groups present on the surface of standard silica-based C18 columns.[3] This leads to a portion of the analyte being retained longer, causing the characteristic tail.

Solutions:

  • Mobile Phase pH Adjustment: Ensure the pH of the mobile phase is low (e.g., pH 2.5-3.5). At this pH, the piperazine molecule will be fully protonated (positively charged), and the silanol groups on the column packing will be non-ionized. This minimizes the undesirable secondary ionic interactions.

  • Use of Amine Modifiers: Add a small amount of a basic "tailing suppressor," such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base than piperazine and will preferentially interact with the active silanol sites, effectively masking them from the piperazine analyte.

  • Column Selection:

    • Use a modern, high-purity silica column with "end-capping." These columns have most of the residual silanol groups chemically deactivated, reducing the potential for secondary interactions.

    • Consider a column specifically designed for the analysis of basic compounds.

  • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[4]

Issue 3: Difficulty in Developing a Stability-Indicating Method

Q: I am performing forced degradation studies, but my HPLC method is not separating the main this compound peak from the degradation products. What should I do?

A: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[5] Piperazine is a relatively stable molecule, but it can degrade under certain stress conditions.

Solutions:

  • Ensure Sufficient Degradation: The goal of forced degradation is to achieve a target degradation of 5-20%.[5] If no degradation is observed, the stress conditions may not be harsh enough. Piperazine is generally stable under hydrolytic (acid and base) and photolytic conditions but is susceptible to oxidation.[2] Ensure you are using appropriate oxidative stress (e.g., 3% hydrogen peroxide).

  • Optimize Chromatographic Selectivity:

    • Modify Mobile Phase Composition: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Change Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The change in solvent can alter the elution order and improve separation.

    • Try a Different Column: A column with a different stationary phase (e.g., C8, Phenyl) can provide a different separation selectivity.

  • Employ Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, a gradient method is highly recommended. Starting with a weaker mobile phase and gradually increasing its strength can effectively resolve closely eluting peaks.

cluster_troubleshooting Troubleshooting Workflow: Poor Peak Separation start Poor separation of Piperazine and Degradants check_degradation Is degradation 5-20%? start->check_degradation increase_stress Increase stress severity (e.g., higher H₂O₂ conc., heat) check_degradation->increase_stress No modify_gradient Develop/Optimize Gradient Elution Profile check_degradation->modify_gradient Yes increase_stress->start change_organic Change Organic Modifier (e.g., ACN to MeOH) modify_gradient->change_organic change_column Try a different column stationary phase (e.g., Phenyl, Cyano) change_organic->change_column success Method is now Stability-Indicating change_column->success

Caption: Workflow for troubleshooting poor peak separation.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a this compound assay as per ICH Q2(R1) guidelines?

A1: For a quantitative assay of this compound, the following parameters are mandatory: Specificity, Linearity, Range, Accuracy, and Precision (including Repeatability and Intermediate Precision).[6] Robustness should also be considered during method development.

Q2: How do I demonstrate the specificity of my method?

A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is primarily demonstrated through forced degradation studies. You must expose this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and show that the resulting degradation product peaks do not interfere with the main this compound peak.[5]

Q3: What are the typical acceptance criteria for the main validation parameters?

A3: The acceptance criteria should be predefined in your validation protocol. The table below summarizes typical criteria for an HPLC assay method.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be pure and spectrally distinct from any degradation products or impurities. (Peak Purity > 0.990)
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the nominal test concentration.[6]
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (%RSD) Repeatability: ≤ 2.0% (for n≥6 determinations)
Intermediate Precision: ≤ 2.0% (comparison of results from different days, analysts, or equipment)
Robustness %RSD ≤ 2.0% after minor deliberate changes (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).

Q4: Do I need to use a derivatization step for my validation?

A4: If you are using a UV detector, a pre-column derivatization step is highly recommended to ensure adequate sensitivity, accuracy, and precision, especially for the determination of low-level impurities.[1][2] If you validate a method without derivatization (at low UV), you must demonstrate that the method meets all acceptance criteria for sensitivity (Limit of Quantitation) and precision.

Q5: What are the expected degradation products of this compound?

A5: Piperazine is a relatively stable compound. Under strong oxidative stress (e.g., hydrogen peroxide), the primary degradation product is likely to be Piperazine N-oxide. Degradation under hydrolytic (acid/base), thermal, or photolytic conditions is generally minimal.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase diluent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration.

  • Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours. Dissolve a known amount in the diluent to achieve the final concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 7 days or as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

cluster_forced_degradation Forced Degradation Experimental Workflow start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 105°C) start->thermal photo Photolytic Stress (Solution, UV/Vis Light) start->photo analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Evaluate Peak Purity & Resolution analysis->result

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for this compound (with Derivatization)

This protocol is a representative example and may require optimization.

1. Derivatization Procedure:

  • To 1.0 mL of the sample or standard solution of this compound, add 1.0 mL of a borate buffer (pH 9.0).

  • Add 1.0 mL of NBD-Cl solution (1 mg/mL in methanol).

  • Vortex the mixture and place it in a water bath at 60°C for 30 minutes.

  • Cool the solution to room temperature. It is now ready for injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 20 µL
Run Time 15 minutes

3. Validation Data (Example):

The following table presents example data that would be generated during the validation of this method.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.9995
Accuracy (% Recovery) 99.5% - 101.5%
Precision (%RSD)
- Repeatability0.85%
- Intermediate Precision1.10%
LOD (Limit of Detection) 0.5 µg/mL
LOQ (Limit of Quantitation) 1.5 µg/mL

References

Improving the yield and purity of large-scale Piperazine Phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperazine Phosphate Synthesis

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of large-scale this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is typically an acid-base neutralization reaction. Piperazine, a weak base, reacts with phosphoric acid, a strong acid, in a suitable solvent to form the salt, this compound. The reaction is exothermic and results in the precipitation of the product.

Q2: Which solvents are recommended for the synthesis of this compound?

A2: The choice of solvent is critical for achieving high yield and purity. Water and ethanol are commonly used solvents. The selection depends on the desired solubility of this compound at different temperatures to facilitate crystallization and precipitation while leaving impurities in the solution.

Q3: What are the most common impurities in this compound synthesis?

A3: Common impurities can include unreacted piperazine, excess phosphoric acid, and by-products from the synthesis of piperazine itself, such as ethylenediamine. The presence of these impurities can affect the purity and color of the final product.

Q4: How can the color of the this compound product be improved?

A4: Discoloration is often due to the presence of oxidized impurities. The use of activated carbon during the recrystallization process can help decolorize the solution and improve the whiteness of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of this compound.

Issue 1: Low Product Yield

Possible Causes & Solutions:

  • Incomplete Precipitation: The product may not have fully precipitated from the solution.

    • Solution: Ensure the reaction mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) and allow adequate time for complete crystallization.

    • Solution: Adjust the pH of the solution. The isoelectric point of piperazine is crucial for maximum precipitation.

  • Incorrect Stoichiometry: An improper molar ratio of piperazine to phosphoric acid can lead to unreacted starting materials and reduced yield.

    • Solution: Carefully control the molar ratio of reactants. A slight excess of piperazine may be used to ensure complete reaction of the phosphoric acid, followed by a purification step to remove the unreacted piperazine.

  • Suboptimal Solvent Volume: Too much solvent can lead to the product remaining dissolved, while too little can result in a thick slurry that is difficult to handle and may trap impurities.

    • Solution: Optimize the solvent volume to ensure the product precipitates effectively upon cooling while impurities remain in the mother liquor.

Quantitative Data on Reaction Conditions:

ParameterRecommended RangeNotes
Reactant Molar Ratio1:1 (Piperazine:H₃PO₄)A slight excess of piperazine may be used.
Reaction Temperature50-70 °CThe reaction is exothermic; control temperature to prevent side reactions.
Crystallization Temperature0-5 °CLower temperatures promote more complete precipitation.
pH of Precipitation5.0 - 6.0Optimal pH for maximizing the precipitation of this compound.
Issue 2: Poor Product Purity

Possible Causes & Solutions:

  • Inclusion of Impurities during Precipitation: Rapid crystallization can trap impurities within the product crystals.

    • Solution: Control the cooling rate during crystallization. A slower cooling rate allows for the formation of purer crystals.

  • Presence of Unreacted Starting Materials: Residual piperazine or phosphoric acid can contaminate the final product.

    • Solution: Recrystallize the crude product from a suitable solvent like water or ethanol to remove soluble impurities.

    • Solution: Wash the filtered product with a cold solvent to remove any remaining mother liquor containing impurities.

  • Colored Impurities: The presence of colored by-products can affect the appearance of the final product.

    • Solution: Treat the solution with activated carbon before crystallization to adsorb colored impurities.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound
  • Reaction Setup: In a suitable reactor, dissolve piperazine in the chosen solvent (e.g., ethanol).

  • Acid Addition: Slowly add an equimolar amount of phosphoric acid to the piperazine solution while maintaining the temperature between 50-70 °C. The reaction is exothermic and requires controlled addition.

  • Crystallization: Once the addition is complete, cool the reaction mixture slowly to 0-5 °C to induce crystallization.

  • Filtration: Filter the precipitated this compound and wash the filter cake with a small amount of cold solvent.

  • Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of hot water or ethanol. If the solution is colored, add activated carbon and stir for 30 minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce recrystallization.

  • Drying: Filter the purified crystals and dry them under vacuum at 60-70 °C until a constant weight is achieved.

Visualizations

Synthesis_Workflow Start Start: Prepare Piperazine Solution Add_Acid Slowly Add Phosphoric Acid (50-70 °C) Start->Add_Acid Cool Cool to Induce Crystallization (0-5 °C) Add_Acid->Cool Filter_Wash Filter and Wash Crude Product Cool->Filter_Wash Recrystallize Optional: Recrystallization (with Activated Carbon if needed) Filter_Wash->Recrystallize If purity is low Dry Dry Final Product (Vacuum, 60-70 °C) Filter_Wash->Dry If purity is acceptable Recrystallize->Dry End End: High Purity this compound Dry->End

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Product Yield Cause1 Incomplete Precipitation? Problem->Cause1 Cause2 Incorrect Stoichiometry? Problem->Cause2 Cause3 Suboptimal Solvent Volume? Problem->Cause3 Solution1 Solution: - Lower crystallization temp (0-5 °C) - Adjust pH to 5.0-6.0 Cause1->Solution1 Solution2 Solution: - Verify molar ratios - Use slight excess of piperazine Cause2->Solution2 Solution3 Solution: - Optimize solvent volume - Ensure efficient precipitation Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Piperazine Phosphate and Albendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of two widely used anthelmintic agents: Piperazine Phosphate and Albendazole. While direct head-to-head in vitro comparative studies are not extensively available in the current body of scientific literature, this document synthesizes available data on their individual mechanisms of action, in vitro activities from separate studies, and standardized experimental protocols to offer a valuable comparative perspective for research and drug development.

Introduction

Helminth infections pose a significant threat to both human and animal health globally. The increasing prevalence of anthelmintic resistance necessitates a deeper understanding of the comparative efficacy of existing drugs to inform treatment strategies and guide the development of novel therapeutics. Piperazine, a heterocyclic amine, and Albendazole, a broad-spectrum benzimidazole, are two cornerstone drugs in the management of nematode infections. This guide focuses on their in vitro performance, providing a foundational understanding for further research.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the in vitro efficacy of Piperazine and Albendazole stems from their distinct mechanisms of action at the molecular level.

This compound: The primary mode of action for piperazine is as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[1] This interaction leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane.[1] The sustained hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position in the host's gut.[1] The paralyzed worms are then expelled by the host's natural peristaltic movements.[1][2] Piperazine's selectivity is attributed to the fact that in nematodes, GABA receptors are key components of the peripheral neuromuscular system, whereas in vertebrates, GABAergic signaling is primarily confined to the central nervous system.[1]

Albendazole: Albendazole, on the other hand, exerts its anthelmintic effect by binding to the β-tubulin protein of the helminth, inhibiting its polymerization into microtubules.[3] This disruption of the microtubular network interferes with essential cellular functions, including glucose uptake and intracellular transport.[4] The compromised energy metabolism ultimately leads to the death of the parasite.[5] The selective toxicity of albendazole is due to its much higher affinity for parasite β-tubulin compared to mammalian tubulin.[6]

piperazine_mechanism cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Channel) Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Piperazine Piperazine Piperazine->GABA_R Agonist Binding Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Mechanism of action for Piperazine.

albendazole_mechanism cluster_cell Helminth Intestinal Cell Tubulin β-Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption Albendazole Albendazole Albendazole->Tubulin Binds to Albendazole->Microtubules Inhibits Polymerization Glucose_Uptake Impaired Glucose Uptake Disruption->Glucose_Uptake Death Parasite Death Glucose_Uptake->Death

Caption: Mechanism of action for Albendazole.

Quantitative Data Summary

Direct comparative in vitro efficacy data (e.g., IC50 values from the same study) for this compound and Albendazole are scarce. The following table summarizes findings from various studies on the in vitro activity of Albendazole and a Piperazine derivative against different helminth species. This allows for an indirect comparison of their potential potencies.

Drug/DerivativeTarget OrganismAssay TypeEfficacy MetricConcentrationSource
Albendazole Haemonchus contortusEgg Hatch Inhibition>90% Inhibition0.25 mg/mL[7]
Albendazole Haemonchus contortusAdult Motility TestComparable to extractsNot specified[7]
Piperazine Derivative (PAPP) Haemonchus contortus (L3 larvae)Larval Migration AssayEC509.36 µM[8]
Piperazine Derivative (PAPP) Trichostrongylus colubriformis (L3 larvae)Larval Migration AssayEC5011.8 µM[8]

Note: PAPP (p-amino-phenethyl-m-trifluoromethylphenyl piperazine) is a derivative of piperazine and its efficacy may not be directly equivalent to this compound.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the efficacy of anthelmintic compounds. Below are generalized protocols for common assays.

This assay directly assesses the effect of a compound on the viability and motor activity of adult worms.

Objective: To determine the concentration of the test compound that causes paralysis or death of adult helminths over a specified time period.

Materials:

  • Adult helminths (e.g., Haemonchus contortus, Pheretima posthuma)[3][9]

  • Phosphate Buffered Saline (PBS) or other suitable buffer

  • Culture medium (e.g., RPMI-1640)

  • Test compounds (this compound, Albendazole) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Levamisole) and solvent control[9]

  • Multi-well plates (e.g., 24-well) or Petri dishes

  • Incubator (37°C, 5% CO₂)

  • Stereomicroscope

Procedure:

  • Worm Preparation: Collect and wash adult worms in PBS to remove any contaminants.

  • Assay Setup: Place one or more worms into each well of a multi-well plate containing culture medium.[10]

  • Drug Application: Add serial dilutions of the test compounds, positive control, and solvent control to the respective wells. Ensure the final solvent concentration is non-toxic to the worms (typically ≤0.5%).[10]

  • Incubation: Incubate the plates at 37°C with 5% CO₂.[10]

  • Observation: Observe and score the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a stereomicroscope. A scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/paralysis).[10]

  • Data Analysis: Determine the concentration of the compound that causes paralysis or death in 50% of the worms (IC50) at each time point.[10]

This assay evaluates the ovicidal activity of a compound by measuring its ability to prevent helminth eggs from hatching.

Objective: To determine the concentration of the test compound that inhibits the hatching of helminth eggs.

Materials:

  • Helminth eggs (e.g., Haemonchus contortus)

  • Test compounds (this compound, Albendazole)

  • Positive control (e.g., Thiabendazole) and negative control (e.g., distilled water)[7]

  • Multi-well plates (e.g., 48-well)

  • Humidified incubator (37°C)[7]

  • Microscope

Procedure:

  • Egg Suspension: Prepare a suspension of helminth eggs in water.

  • Assay Setup: Pipette a known number of eggs (e.g., ~100) into each well of a 48-well plate.[7]

  • Drug Application: Add serial dilutions of the test compounds, positive control, and negative control to the wells.[7]

  • Incubation: Incubate the plate in a humidified incubator at 37°C for 48 hours.[7]

  • Observation: After incubation, add a drop of Lugol's iodine to stop further hatching and count the number of hatched larvae versus unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the IC50 value using appropriate statistical software.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Collection & Analysis A1 Source Parasites (Adults/Eggs/Larvae) B1 Dispense Parasites into Multi-well Plates A1->B1 A2 Prepare Drug Dilutions (Piperazine, Albendazole) B2 Add Drug Dilutions & Controls to Wells A2->B2 A3 Prepare Control Groups (Positive & Negative) A3->B2 B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Observe & Score (e.g., Motility, Hatching) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50/EC50 Values C2->C3 Result Comparative Efficacy Assessment C3->Result

Caption: Generalized workflow for in vitro anthelmintic testing.

Conclusion

Based on their fundamental mechanisms of action, this compound and Albendazole represent two distinct classes of anthelmintics. Piperazine acts as a neuromuscular blocking agent causing rapid paralysis, while Albendazole disrupts the cellular integrity of the parasite, leading to a slower demise. The lack of direct comparative in vitro studies highlights a significant gap in the literature. The provided protocols offer a standardized framework for conducting such comparative efficacy studies, which are essential for understanding the nuances of anthelmintic activity and combating the growing challenge of drug resistance. Future research should focus on head-to-head in vitro comparisons across a range of helminth species to provide a clearer picture of their relative potencies and spectra of activity.

References

Cross-resistance studies of Piperazine Phosphate in anthelmintic-resistant nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of anthelmintic resistance in parasitic nematodes necessitates a thorough evaluation of all available therapeutic options. This guide provides a comparative analysis of piperazine phosphate's efficacy, particularly in the context of nematode populations resistant to other major anthelmintic classes. While direct comparative studies on piperazine against well-characterized resistant strains are limited in recent literature, this document synthesizes available data to offer insights into its potential role in resistance management strategies.

Mechanism of Action: A Unique Approach to Nematode Control

Piperazine's mode of action distinguishes it from many other anthelmintics. It functions as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1] This action mimics the inhibitory neurotransmitter GABA, leading to hyperpolarization of the nematode muscle cell membrane and subsequent flaccid paralysis.[1][2] The paralyzed worms are then unable to maintain their position in the gastrointestinal tract and are expelled by the host's natural peristaltic activity.[2] This mechanism is notably different from the microtubule disruption caused by benzimidazoles or the spastic paralysis induced by levamisole.

cluster_Nematode_Neuromuscular_Junction Nematode Neuromuscular Junction Piperazine This compound GABA_Receptor GABA Receptor (Chloride Ion Channel) Piperazine->GABA_Receptor Binds and Activates Muscle_Cell Nematode Muscle Cell GABA_Receptor->Muscle_Cell Increases Chloride Ion (Cl-) Influx Paralysis Flaccid Paralysis Muscle_Cell->Paralysis Causes Hyperpolarization Expulsion Expulsion from Host Paralysis->Expulsion

Figure 1. Signaling pathway of this compound at the nematode neuromuscular junction.

Comparative Efficacy in the Face of Resistance

The true test of an anthelmintic's utility in the current landscape is its efficacy against nematode populations that have developed resistance to frontline treatments. While comprehensive comparative data for piperazine is sparse, some studies offer valuable insights.

Performance Against Macrocyclic Lactone-Resistant Nematodes

A study on Parascaris spp. in foals, which exhibited resistance to both ivermectin and moxidectin, demonstrated a low efficacy for piperazine. This suggests that in some cases of macrocyclic lactone resistance, piperazine may not be a viable alternative.

Nematode SpeciesHostAnthelmintic(s) with Confirmed ResistanceThis compound Efficacy (FECR%)
Parascaris spp.FoalIvermectin, Moxidectin46.76%[3]
Performance in Mixed Infections with Undefined Resistance

In a study involving guinea fowl with mixed gastrointestinal nematode infections, piperazine administered as a standalone treatment showed low efficacy. However, its efficacy was significantly improved when used in combination with levamisole. The resistance status of the nematodes to other anthelmintics was not specified in this study.

HostTreatmentEfficacy (FECR%)
Guinea FowlPiperazine35.75%
Guinea FowlLevamisole43.00%
Guinea FowlPiperazine + Levamisole87.50%
Historical Context and Benzimidazole Resistance

Experimental Protocols

The assessment of anthelmintic efficacy and resistance relies on standardized experimental procedures. The following are key protocols relevant to the data presented and for future comparative studies.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method to assess anthelmintic efficacy.

cluster_FECRT_Workflow Fecal Egg Count Reduction Test (FECRT) Workflow Start Select Infected Animal Group Pre_Treatment_Sampling Collect Pre-Treatment Fecal Samples Start->Pre_Treatment_Sampling Treatment Administer Anthelmintic (e.g., this compound) Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Collect Post-Treatment Fecal Samples (10-14 days later) Treatment->Post_Treatment_Sampling Egg_Counting Perform Fecal Egg Counts (e.g., McMaster Technique) Post_Treatment_Sampling->Egg_Counting Calculation Calculate Percent Reduction: 100 * (1 - (Post-Treatment EPG / Pre-Treatment EPG)) Egg_Counting->Calculation End Determine Efficacy Calculation->End

Figure 2. Standard workflow for the Fecal Egg Count Reduction Test (FECRT).

Methodology:

  • Animal Selection: A group of animals with a demonstrated natural infection of the target nematode species is selected.

  • Pre-Treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces - EPG).

  • Treatment: The animals are treated with the anthelmintic at the recommended dose.

  • Post-Treatment Sampling: After a specified period (typically 10-14 days), fecal samples are collected again from the same animals.

  • Egg Counting: The number of nematode eggs in the pre- and post-treatment samples is quantified using a standardized technique, such as the McMaster method.

  • Efficacy Calculation: The percentage reduction in the mean EPG is calculated. A reduction of less than 95% is generally indicative of resistance.[4]

In Vitro Assays

In vitro assays, such as the Egg Hatch Assay (EHA) and the Larval Development Assay (LDA), provide a more controlled environment to assess the direct effects of an anthelmintic on specific life stages of the nematode.

Egg Hatch Assay (EHA):

  • Principle: Measures the concentration of a drug that inhibits 50% of nematode eggs from hatching.

  • Procedure:

    • Nematode eggs are recovered from fecal samples.

    • The eggs are incubated in a multi-well plate with a serial dilution of the anthelmintic.

    • After incubation, the number of hatched larvae and unhatched eggs is counted in each well.

    • The data is used to calculate the EC50 (half maximal effective concentration).

Larval Development Assay (LDA):

  • Principle: Determines the concentration of a drug that inhibits the development of larvae from one stage to another (e.g., L1 to L3).

  • Procedure:

    • Nematode eggs are hatched, and the first-stage larvae (L1) are collected.

    • The L1 larvae are cultured in a multi-well plate in the presence of a serial dilution of the anthelmintic and a food source (e.g., E. coli).

    • After a set incubation period, the developmental stage of the larvae in each well is assessed.

    • The concentration of the drug that inhibits 50% of the larvae from developing to the third stage (L3) is determined.[5]

Logical Relationships in Resistance Studies

The investigation of cross-resistance follows a logical pathway, starting from the observation of treatment failure in the field to detailed laboratory-based investigations.

cluster_Resistance_Investigation Logical Flow of Cross-Resistance Investigation Field_Observation Field Observation: Treatment Failure with Standard Anthelmintic (e.g., Benzimidazole) FECRT_Confirmation In Vivo Confirmation: FECRT with Standard Anthelmintic Field_Observation->FECRT_Confirmation Resistance_Confirmed Resistance Confirmed to Standard Anthelmintic FECRT_Confirmation->Resistance_Confirmed Piperazine_Testing Test Efficacy of This compound Resistance_Confirmed->Piperazine_Testing FECRT_Piperazine FECRT with Piperazine Piperazine_Testing->FECRT_Piperazine In_Vitro_Assays In Vitro Assays (EHA, LDA) with Piperazine Piperazine_Testing->In_Vitro_Assays Efficacy_Determination Determine Efficacy of Piperazine Against Resistant Strain FECRT_Piperazine->Efficacy_Determination In_Vitro_Assays->Efficacy_Determination

Figure 3. Logical workflow for investigating piperazine efficacy against resistant nematodes.

Conclusion and Future Directions

The available evidence suggests that this compound's efficacy against anthelmintic-resistant nematodes is variable and likely species-dependent. Its unique mode of action presents a theoretical advantage in cases of resistance to other drug classes, particularly benzimidazoles. However, the limited amount of recent, direct comparative data underscores a significant knowledge gap.

For researchers and drug development professionals, this highlights the urgent need for controlled studies that evaluate the efficacy of this compound against well-characterized multi-drug resistant nematode isolates. Such studies, employing standardized protocols like the FECRT and in vitro assays, are crucial for determining its potential role in modern, sustainable parasite control programs. The development of strategic combinations, such as with levamisole, may also warrant further investigation to enhance efficacy and combat resistance.

References

Comparative Analysis of Piperazine Citrate and Piperazine Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The active component for anthelmintic activity is the piperazine base.[1] The choice of the salt form, however, can significantly influence the drug's physicochemical properties, such as solubility and dissolution rate, which in turn can affect its absorption, bioavailability, and overall therapeutic profile.[1]

Physicochemical and Pharmacokinetic Properties

While specific comparative data is lacking, general properties can be summarized. Piperazine dosages are often expressed in terms of piperazine hydrate; 125 mg of piperazine citrate is equivalent to 104 mg of piperazine phosphate and 100 mg of piperazine hydrate.[2]

Table 1: Comparison of Piperazine Citrate and this compound Properties

FeaturePiperazine CitrateThis compoundPiperazine (General Base)
Solubility in Water Data not specified, but used in elixir/syrup formulations.[2]Sparingly soluble.[2]Freely soluble.[3][4][5]
pH (1% solution) Data not specified6.0 to 6.5.[2]10.8–11.8 (10% solution).[3][5]
Common Formulations Elixir, Syrup, Tablets.[2]Tablets.[2]N/A
Time to Peak (Tmax) Not specifiedNot specified1.8 - 4 hours.[1]
Protein Binding Not specifiedNot specified60-70%.[1][3]
Metabolism Not specifiedNot specifiedApproximately 25% is metabolized in the liver.[1]
Excretion Not specifiedNot specifiedPrimarily excreted in urine within 24 hours.[1][2]

Note: Much of the detailed pharmacokinetic data available is for the piperazine base and may vary depending on the specific salt form used.[1]

Safety and Tolerability

Serious adverse effects with piperazine are generally rare and often associated with overdosage or impaired renal function.[2] Common side effects for piperazine salts can include:

  • Gastrointestinal Disturbances: Nausea, vomiting, diarrhea, and abdominal pain.[2][6]

  • Neurological Symptoms: Headache, dizziness, tremors, and in rare cases, seizures, particularly at high doses.[6]

  • Allergic Reactions: Skin rashes and urticaria may occur.[2][6]

There is no direct comparative data to suggest a significant difference in the safety profiles of piperazine citrate and this compound. The systemic toxicity of piperazine salts is considered to be associated with the parent compound.

Proposed Experimental Protocol for a Head-to-Head Clinical Trial

To definitively compare piperazine citrate and this compound, a randomized, double-blind, head-to-head clinical trial is necessary. The following protocol is proposed for researchers and drug development professionals.

Objective: To compare the efficacy, safety, and pharmacokinetic profiles of a single oral dose of piperazine citrate versus this compound for the treatment of ascariasis.

Study Design: A randomized, double-blind, parallel-group, single-center study.

Participant Population:

  • Inclusion Criteria: Adult patients (18-65 years) with confirmed Ascaris lumbricoides infection (diagnosed by stool microscopy).

  • Exclusion Criteria: Pregnancy, history of epilepsy or severe renal impairment, known hypersensitivity to piperazine, and treatment with another anthelmintic within the last 14 days.

Treatment Arms:

  • Arm A: Single oral dose of piperazine citrate. The dosage will be calculated to be equivalent to 4.5 g of piperazine hydrate.[2]

  • Arm B: Single oral dose of this compound. The dosage will be calculated to be equivalent to 4.5 g of piperazine hydrate.[2]

Study Procedures:

  • Screening (Day -7 to -1): Informed consent, medical history, physical examination, and baseline stool sample collection for parasite egg count (eggs per gram of feces, EPG).

  • Randomization and Dosing (Day 0): Eligible participants are randomized to either Arm A or Arm B. The study drug is administered under supervision.

  • Pharmacokinetic Sampling (Day 0): Blood samples are collected at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose to determine the plasma concentration of piperazine.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Efficacy Assessment (Day 14): A follow-up stool sample is collected to determine the post-treatment EPG.

Endpoints:

  • Primary Efficacy Endpoint: Cure Rate, defined as the percentage of subjects with a zero EPG count at Day 14.

  • Secondary Efficacy Endpoint: Egg Reduction Rate (ERR), calculated as the percentage reduction in mean EPG from baseline to Day 14.

  • Pharmacokinetic Endpoints: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

  • Safety Endpoint: Incidence and severity of adverse events.

Data Analysis:

  • Cure rates will be compared between the two arms using the Chi-square or Fisher's exact test.

  • ERRs and pharmacokinetic parameters will be compared using t-tests or Mann-Whitney U tests.

  • A p-value of <0.05 will be considered statistically significant.

G cluster_pre Pre-Trial Phase cluster_trial Trial Phase (Day 0) cluster_post Post-Trial Phase screening Patient Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent baseline Baseline Assessment (Stool Sample - EPG) consent->baseline randomization Randomization baseline->randomization efficacy Efficacy Assessment (Day 14 Stool Sample) baseline->efficacy armA Arm A: Piperazine Citrate randomization->armA armB Arm B: This compound randomization->armB dosing Drug Administration armA->dosing armB->dosing pk_sampling Pharmacokinetic Blood Sampling (0-24h) dosing->pk_sampling safety Adverse Event Monitoring dosing->safety analysis Data Analysis pk_sampling->analysis safety->analysis efficacy->analysis results Comparative Results (Efficacy, Safety, PK) analysis->results

Caption: Workflow for a proposed head-to-head clinical trial.

References

Investigating Piperazine Resistance in Haemonchus contortus: A Comparative Guide to Genetic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread emergence of anthelmintic resistance in the parasitic nematode Haemonchus contortus poses a significant threat to the livestock industry worldwide. While resistance to major drug classes such as benzimidazoles and macrocyclic lactones has been extensively studied, the genetic basis of resistance to older anthelmintics like piperazine remains poorly understood. This guide provides a comparative overview of known genetic markers of anthelmintic resistance in H. contortus and outlines a research framework for the identification and characterization of genetic markers associated with piperazine resistance.

A Comparative Overview of Anthelmintic Resistance Mechanisms

Resistance to anthelmintics in H. contortus is primarily associated with genetic mutations that alter the drug's target site or affect drug metabolism and transport. The table below summarizes the well-characterized genetic markers for benzimidazole and macrocyclic lactone resistance, providing a context for the investigation of piperazine resistance.

Anthelmintic ClassPrimary TargetGene(s) Implicated in ResistanceCommon Mutations/Mechanisms
Benzimidazoles β-tubulinisotype-1 β-tubulinSingle Nucleotide Polymorphisms (SNPs) leading to amino acid substitutions (e.g., F200Y, E198A, F167Y) that reduce drug binding affinity.
Macrocyclic Lactones Glutamate-gated chloride channels (GluCls)Various, including avr-14, avr-15, glc-5Deletions, SNPs, and changes in gene expression of GluCl subunits. Increased expression of P-glycoprotein (PGP) transporters may also contribute by increasing drug efflux.
Piperazine (Proposed) GABA-gated chloride channel (GABA-R)Hco-unc-49Hypothesized: SNPs or other mutations in the Hco-unc-49 gene leading to altered receptor structure and reduced sensitivity to piperazine.

The Quest for Piperazine Resistance Markers: Targeting the GABA Receptor

Piperazine's mode of action involves the potentiation of gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of nematode muscle cells and subsequent flaccid paralysis.[1] In Haemonchus contortus, the specific target of piperazine has been identified as the Hco-UNC-49 GABA-gated chloride channel.[2][3][4][5] This receptor is a heteromultimer, composed of different subunits encoded by the unc-49 locus.[4][6]

Studies in the model nematode Caenorhabditis elegans have shown that mutations in the unc-49 gene can confer resistance to GABA agonists.[7][8][9][10] This strongly suggests that genetic alterations in the orthologous Hco-unc-49 gene are the most probable cause of piperazine resistance in H. contortus.

Proposed Experimental Workflow for Identifying Piperazine Resistance Markers

The following workflow outlines a systematic approach to identify and validate candidate genetic markers for piperazine resistance in H. contortus, leveraging the knowledge of the Hco-UNC-49 receptor.

G cluster_0 Sample Collection & Phenotyping cluster_1 Genetic Analysis cluster_2 Marker Validation cluster_3 Functional Characterization A Collect H. contortus isolates from the field B Perform in vitro larval development/migration assays with piperazine A->B C Classify isolates as Resistant (R) or Susceptible (S) B->C D Extract genomic DNA from R and S isolates C->D E Amplify and sequence the Hco-unc-49 gene D->E F Compare sequences to identify polymorphisms (SNPs, indels) E->F G Develop molecular assays (e.g., PCR-RFLP, high-resolution melting) for candidate markers F->G J Express wild-type and mutant Hco-UNC-49 receptors in Xenopus oocytes F->J H Genotype a larger panel of R and S isolates G->H I Statistically associate marker genotypes with resistance phenotype H->I K Perform electrophysiological recordings to measure piperazine sensitivity I->K J->K

References

Validating Specificity and Linearity in Piperazine Phosphate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key validation parameters—specifically specificity and linearity—for a Piperazine Phosphate assay. We present experimental data and detailed protocols to assist in selecting and implementing the most suitable method for your research needs.

The quantification of this compound, an anthelmintic agent, is critical in pharmaceutical formulations and biological matrices. Various analytical techniques are employed for this purpose, each with its own set of performance characteristics. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a common and robust method. Other techniques include potentiometric titration and spectrophotometry.[1] This guide will focus on a comparative analysis of a validated HPLC-UV method and a potentiometric titration method, providing the necessary details for their implementation and validation.

Comparative Performance Data

The following tables summarize the key performance indicators for specificity and linearity for two common assay methods for this compound.

Table 1: Specificity Analysis

ParameterHPLC-UV MethodPotentiometric Titration
Interference from Placebo No interference observed at the retention time of Piperazine.Potential interference from other acidic or basic excipients.
Interference from Impurities Specific: Impurities are separated chromatographically.Non-specific: Titrates total basic or acidic content.
Forced Degradation Studies Degradation products do not interfere with the main peak.Degradation products with acidic or basic properties will interfere.

Table 2: Linearity Analysis

ParameterHPLC-UV Method with Pre-column DerivatizationPotentiometric Titration
Concentration Range 0.1 - 15 µg/mL[2]10 - 100 mg
Correlation Coefficient (r²) > 0.999[3]Not Applicable
Limit of Detection (LOD) 0.01 µg/mL[2]~1 mg
Limit of Quantification (LOQ) 0.1 µg/mL[2]~5 mg

Experimental Protocols

Detailed methodologies for validating the specificity and linearity of a this compound assay are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method involves the derivatization of piperazine to allow for UV detection, providing high sensitivity and specificity.

1.1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)

  • Derivatizing agent: Dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl)[1][4]

  • This compound reference standard

  • Placebo formulation

  • Acids, bases, and oxidizing agents for forced degradation studies

1.2. Specificity Validation Protocol:

  • Placebo Analysis: Prepare a solution of the placebo formulation at a concentration corresponding to the drug product. Inject this solution into the HPLC system and record the chromatogram.

  • Impurity Analysis: Analyze a sample of this compound known to contain impurities. Ensure that the peaks corresponding to the impurities are well-resolved from the main piperazine peak.

  • Forced Degradation:

    • Acid Degradation: Treat a solution of this compound with 0.1 M HCl.

    • Base Degradation: Treat a solution of this compound with 0.1 M NaOH.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂.

    • Analyze the stressed samples by HPLC to assess for any co-eluting peaks with the main analyte.

1.3. Linearity Validation Protocol:

  • Standard Stock Solution: Prepare a stock solution of the derivatized this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 1, 5, 10, 15 µg/mL).

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Method 2: Potentiometric Titration

This is an official method for the assay of this compound in bulk drug substance.[5]

2.1. Instrumentation and Reagents:

  • Potentiometric titrator with a suitable electrode (e.g., glass electrode)

  • Burette

  • Formic acid

  • Glacial acetic acid

  • 0.1 M Perchloric acid (volumetric solution)

2.2. Specificity Validation Protocol:

Due to the non-specific nature of this method, specificity is established by ensuring that the contribution of excipients to the titration is negligible.

  • Placebo Titration: Accurately weigh a quantity of the placebo and dissolve it in the same solvent mixture used for the drug substance. Titrate with 0.1 M perchloric acid. The volume of titrant consumed should be negligible.

2.3. Linearity Validation Protocol:

  • Sample Preparation: Accurately weigh at least five different amounts of this compound reference standard covering the expected range in the assay.

  • Titration: Dissolve each weighed portion in a mixture of formic acid and glacial acetic acid and titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.[5]

  • Data Analysis: Plot a graph of the weight of this compound against the volume of titrant consumed. Perform a linear regression analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for validating the specificity and linearity of the this compound assay.

G cluster_specificity Specificity Validation Workflow prep_placebo Prepare Placebo Sample analyze_placebo Analyze by HPLC-UV prep_placebo->analyze_placebo prep_impurity Prepare Impurity-Spiked Sample analyze_impurity Analyze by HPLC-UV prep_impurity->analyze_impurity prep_forced_deg Prepare Forced Degradation Samples (Acid, Base, Oxidative) analyze_forced_deg Analyze by HPLC-UV prep_forced_deg->analyze_forced_deg eval_placebo Evaluate for Interference at Piperazine RT analyze_placebo->eval_placebo eval_impurity Evaluate Resolution of Impurity Peaks analyze_impurity->eval_impurity eval_forced_deg Evaluate for Co-elution of Degradants analyze_forced_deg->eval_forced_deg

Caption: Workflow for Specificity Validation of this compound HPLC Assay.

G cluster_linearity Linearity Validation Workflow prep_stock Prepare Standard Stock Solution prep_cal_standards Prepare Calibration Standards (at least 5 concentrations) prep_stock->prep_cal_standards analyze_standards Analyze Standards in Triplicate by HPLC-UV prep_cal_standards->analyze_standards plot_data Plot Mean Peak Area vs. Concentration analyze_standards->plot_data perform_regression Perform Linear Regression Analysis plot_data->perform_regression eval_results Evaluate Correlation Coefficient (r²), Slope, and Y-intercept perform_regression->eval_results

Caption: Workflow for Linearity Validation of this compound HPLC Assay.

References

A Comparative Analysis of the Anthelmintic Spectra of Piperazine Phosphate and Pyrantel Pamoate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals and Researchers

This guide provides a detailed comparative analysis of two widely used anthelmintic agents: Piperazine Phosphate and Pyrantel Pamoate. It focuses on their respective mechanisms of action, anthelmintic spectra, and comparative efficacy, supported by quantitative data from clinical studies. Methodologies for key experimental assessments are also detailed to provide a comprehensive resource for research and development.

Mechanism of Action: A Tale of Two Paralytics

While both Piperazine and Pyrantel Pamoate achieve their anthelmintic effect by inducing paralysis in susceptible helminths, their underlying molecular mechanisms are distinct and, in fact, antagonistic.

This compound: This agent acts as a gamma-aminobutyric acid (GABA) receptor agonist on the neuromuscular systems of nematodes.[1][2] This binding action mimics the effect of GABA, increasing the influx of chloride ions into the muscle cells.[2][3] The result is hyperpolarization of the muscle cell membrane, rendering it unresponsive to excitatory stimuli and leading to a state of flaccid paralysis.[2][4] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[3][4] The drug's selective toxicity is attributed to the fact that in nematodes, GABAergic signaling is a key part of the peripheral neuromuscular system, whereas in vertebrates, it is primarily confined to the central nervous system.[2]

G cluster_host Host Intestine cluster_worm Nematode Neuromuscular Junction Peristalsis Peristalsis Expulsion Expulsion Peristalsis->Expulsion Piperazine Piperazine GABA_R GABA Receptor (On Muscle Cell) Piperazine->GABA_R Binds to Cl_Channel Chloride (Cl-) Channel Opens GABA_R->Cl_Channel Hyperpolarization Hyperpolarization of Muscle Cell Cl_Channel->Hyperpolarization Causes Cl- influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Paralysis->Peristalsis Worm dislodged

Caption: Signaling pathway of Piperazine's anthelmintic action.

Pyrantel Pamoate: In contrast, Pyrantel Pamoate functions as a depolarizing neuromuscular blocking agent.[5] It acts as an agonist at the nicotinic acetylcholine (nACh) receptors of the worms. This binding action leads to a persistent depolarization of the muscle cells, causing an irreversible, spastic paralysis.[6] The worms lose their grip on the intestinal wall and are expelled from the host's body via peristalsis.[5][7] Due to their opposing effects on the muscle cell membrane potential (hyperpolarization vs. depolarization), concurrent administration of Piperazine and Pyrantel is not recommended as their actions are antagonistic.[1][6]

G cluster_host Host Intestine cluster_worm Nematode Neuromuscular Junction Peristalsis Peristalsis Expulsion Expulsion Peristalsis->Expulsion Pyrantel Pyrantel Pamoate nACh_R Nicotinic ACh Receptor (On Muscle Cell) Pyrantel->nACh_R Binds to Depolarization Persistent Depolarization of Muscle Cell nACh_R->Depolarization Causes ion influx Paralysis Spastic Paralysis Depolarization->Paralysis Paralysis->Peristalsis Worm dislodged

Caption: Signaling pathway of Pyrantel Pamoate's anthelmintic action.

Comparative Anthelmintic Spectrum

Pyrantel Pamoate possesses a broader spectrum of activity compared to this compound. While both are effective against common roundworms and pinworms, Pyrantel also demonstrates efficacy against hookworm species.

Table 1: Summary of Anthelmintic Spectra

Helminth Species Common Name This compound Efficacy Pyrantel Pamoate Efficacy
Ascaris lumbricoides Giant Roundworm Effective[4][8] Highly Effective[9][10]
Enterobius vermicularis Pinworm/Threadworm Effective[4] Highly Effective[9][10]
Ancylostoma duodenale Old World Hookworm Not Indicated Moderately Effective[9]
Necator americanus New World Hookworm Not Indicated Moderately Effective[9]

| Trichuris trichiura | Whipworm | Ineffective | Ineffective[11][12] |

Quantitative Efficacy Analysis

Clinical studies consistently show Pyrantel Pamoate to have a higher cure rate than Piperazine, particularly in the treatment of ascariasis (Ascaris lumbricoides).

Table 2: Comparative Cure Rates from Clinical Trials

Helminth Drug & Dosage Cure Rate (%) Reference
Ascaris lumbricoides Pyrantel Pamoate (2.5 - 10 mg/kg, single dose) 90% - 100% [13]
This compound (standard treatment) 71% [13]
Pyrantel Pamoate (10 mg/kg, 2-3 days) ~95% [11]
Piperazine Citrate / Bephenium combo ~90% [11]
Pyrantel Pamoate (single dose) 96.4% - 100% [14]
Piperazine Citrate (single dose) 82.1% - 89.3% [14]
Hookworm Pyrantel Pamoate (10 mg/kg, 2-3 days) 58% - 60% [11]
Piperazine / Bephenium combo 68% - 85% [11]
Pyrantel Pamoate (single dose) 31% - 49.8% [12][15]

| Enterobius vermicularis | Pyrantel Pamoate (single dose, repeated in 2 wks) | ~96.3% |[16] |

Experimental Protocols

Reproducibility is fundamental to scientific research. Below is a representative protocol for a clinical trial designed to compare the efficacy of these two anthelmintics, based on methodologies described in the literature.[13][14][17]

Objective: To compare the efficacy and safety of a single dose of Pyrantel Pamoate versus a standard course of this compound for the treatment of Ascaris lumbricoides infection in a pediatric population.

Methodology:

  • Study Design: A randomized, single-blind, controlled comparative study.

  • Study Population: Children aged 5-12 years with confirmed Ascaris lumbricoides infection, determined by the presence of eggs in stool samples. Exclusion criteria include co-infection with other helminths, known allergies to the study drugs, or recent anthelmintic treatment.

  • Baseline Assessment: A baseline fecal sample is collected from each participant for quantitative egg counts using the Kato-Katz technique.

  • Randomization and Blinding: Participants are randomly assigned to one of two treatment groups. The clinical staff administering the treatment are aware of the allocation, but the participants and laboratory personnel analyzing samples are blinded.

  • Treatment Regimens:

    • Group A: Receives a single oral dose of Pyrantel Pamoate (10 mg/kg body weight).[13]

    • Group B: Receives a standard oral dose of this compound (e.g., 75 mg/kg for 2 consecutive days).[13]

  • Data Collection (Follow-up): Stool samples are collected from all participants on days 7, 8, and 9 post-treatment for follow-up egg counts.[14] Any adverse events are recorded.

  • Primary Endpoint: The cure rate, defined as the complete absence of Ascaris eggs in all three post-treatment stool samples.

  • Secondary Endpoint: The egg reduction rate (ERR), calculated as the percentage reduction in the mean fecal egg count from baseline to post-treatment.

G Start Start: Patient Recruitment Screening Inclusion/Exclusion Criteria Screening Start->Screening Consent Informed Consent Screening->Consent Baseline Baseline Fecal Sample Collection (Kato-Katz Technique) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Administer Pyrantel Pamoate (Single Dose) Randomization->GroupA Arm 1 GroupB Group B: Administer this compound (Standard Course) Randomization->GroupB Arm 2 FollowUp Follow-Up Sample Collection (Days 7, 8, 9 Post-Treatment) GroupA->FollowUp GroupB->FollowUp Analysis Fecal Egg Count Analysis (Blinded) FollowUp->Analysis Data Calculate Cure Rate & Egg Reduction Rate Analysis->Data End End: Comparative Analysis Data->End

Caption: Workflow for a comparative anthelmintic efficacy trial.

Conclusion

Both this compound and Pyrantel Pamoate are effective anthelmintics that function by inducing paralysis in helminths. However, they differ significantly in their mechanism, spectrum, and clinical efficacy.

  • Mechanism: Piperazine is a GABA agonist causing flaccid paralysis, while Pyrantel is a nicotinic acetylcholine agonist causing spastic paralysis. Their mechanisms are antagonistic.

  • Spectrum: Pyrantel Pamoate has a broader spectrum, with activity against roundworms, pinworms, and hookworms. Piperazine's activity is largely limited to roundworms and pinworms.

  • Efficacy: In direct comparative studies, Pyrantel Pamoate consistently demonstrates superior cure rates against Ascaris lumbricoides compared to Piperazine.

For researchers and drug development professionals, Pyrantel Pamoate represents a broader-spectrum and often more efficacious option for common nematode infections. The distinct molecular targets of each drug continue to be of interest for investigating helminth physiology and developing novel anthelmintic agents.

References

Assessing the Synergistic Effects of Piperazine Phosphate with Other Anthelmintics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects of piperazine phosphate when used in combination with other anthelmintic agents. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, details methodologies of key studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of combination anthelmintic therapy.

Introduction: The Rationale for Combination Therapy

The increasing prevalence of anthelmintic resistance necessitates the exploration of novel treatment strategies to maintain effective parasite control in both human and veterinary medicine.[1] Combination therapy, the concurrent administration of two or more drugs with different mechanisms of action, is a promising approach to enhance efficacy, broaden the spectrum of activity, and potentially delay the development of resistance.[2]

Piperazine, an anthelmintic that causes flaccid paralysis in nematodes, has been a subject of renewed interest in combination studies.[3] This guide focuses on the synergistic potential of this compound with other major classes of anthelmintics, providing a comparative assessment based on available experimental evidence.

Mechanisms of Action: A Basis for Synergy

Understanding the individual mechanisms of action of anthelmintics is fundamental to predicting and interpreting their synergistic potential.

  • This compound: Acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[4][5] This leads to hyperpolarization of the muscle cell membrane, resulting in an influx of chloride ions, which causes flaccid paralysis of the worm. The paralyzed parasite is then expelled from the host's gastrointestinal tract by peristalsis.[3][6]

  • Levamisole Hydrochloride: Functions as a nicotinic acetylcholine receptor (nAChR) agonist.[6] It stimulates the ganglion-like structures in the somatic muscle cells of nematodes, leading to sustained muscle contraction and subsequent spastic paralysis.[6]

  • Albendazole: A member of the benzimidazole class, albendazole inhibits the polymerization of tubulin in the parasite, which disrupts glucose uptake and leads to energy depletion and death.[7]

  • Pyrantel Pamoate: Similar to levamisole, pyrantel is a nicotinic acetylcholine receptor agonist that causes spastic paralysis of the helminth muscle.[8] However, some studies suggest that concurrent use of piperazine and pyrantel pamoate may have antagonistic effects.[4]

The distinct mechanisms of piperazine (flaccid paralysis) and levamisole (spastic paralysis) provide a strong basis for their potential synergistic action at the nematode neuromuscular junction.

Comparative Efficacy of this compound in Combination Therapies

Experimental studies have demonstrated a significant increase in efficacy when piperazine is combined with levamisole, particularly in poultry. The primary measure of efficacy in these studies is the Fecal Egg Count Reduction Test (FECRT).

Table 1: Efficacy of Piperazine and Levamisole Combination against Gastrointestinal Nematodes in Guinea Fowl
Treatment GroupDosageMean Fecal Egg Count Reduction (%)
Piperazine100g / 100 L of water35.75%
Levamisole100g / 200 L of water43.00%
Piperazine-Levamisole Combination Not specified 87.50%
ControlPlain water1.05%

Data sourced from a study on naturally infected guinea fowl.[1][9] The results indicate a substantial increase in efficacy with the combination therapy compared to the individual treatments.[1][9]

Table 2: Efficacy of Piperazine and Levamisole Combination against Ascaridia galli in Chickens
Treatment GroupDosageAdministrationWorm Count Reduction (%)
Piperazine (PIP)100 mg/kgOral Drench96.3%
Levamisole (LEV)28 mg/kgOral Drench99.1%
LEV-PIP Combination Full individual doses Oral Drench 100%
Piperazine (PIP)100 mg/kgIn Water93.7%
Levamisole (LEV)28 mg/kgIn Water96.4%
LEV-PIP Combination Full individual doses In Water 97.7%

Data from a controlled trial in chickens experimentally infected with Ascaridia galli. The combination of levamisole and piperazine resulted in the highest efficacy, achieving 100% worm count reduction when administered as an oral drench.

While studies on the synergistic effects of piperazine with albendazole and pyrantel pamoate are limited, some research provides comparative data on their individual efficacies. One study in cattle calves found that piperazine resulted in an earlier recovery from ascariasis compared to albendazole and ivermectin.[7] Another study comparing pyrantel pamoate and this compound for ascariasis treatment found cure rates of approximately 95% for pyrantel and 90% for the piperazine regimen.[10]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of anthelmintic efficacy. The Fecal Egg Count Reduction Test (FECRT) is a widely accepted method.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol is a generalized procedure based on established veterinary parasitology guidelines.

Objective: To determine the percentage reduction in fecal egg counts in a host animal following anthelmintic treatment.

Materials:

  • Fecal collection containers

  • Digital scale

  • Beakers or mixing vials

  • Flotation solution (e.g., saturated sodium chloride)

  • Tea strainer or gauze

  • McMaster counting slide

  • Compound microscope

  • Pipettes or droppers

  • Tongue depressors or spatulas

Procedure:

  • Animal Selection and Grouping:

    • Select a group of animals with naturally or experimentally induced helminth infections.

    • Randomly allocate animals to different treatment groups (e.g., Piperazine alone, Levamisole alone, Piperazine-Levamisole combination, and an untreated control group). A minimum of 10-15 animals per group is recommended for statistical validity.[11]

  • Pre-Treatment (Day 0) Fecal Sampling:

    • Collect individual fecal samples from each animal before administering any treatment.[3]

    • Label each sample clearly with the animal's identification number.

  • Fecal Egg Counting (McMaster Technique):

    • Weigh out a specific amount of feces (e.g., 2-4 grams).[12]

    • Add a known volume of flotation solution to the fecal sample in a beaker.[10]

    • Thoroughly mix the feces and flotation solution to create a homogenous suspension.[10]

    • Strain the suspension through a tea strainer or gauze into a clean beaker to remove large debris.[12]

    • Using a pipette, immediately draw up a sample of the suspension and fill both chambers of the McMaster slide.[12]

    • Allow the slide to sit for 5 minutes to let the eggs float to the surface.[13]

    • Examine the slide under a microscope at 100x magnification and count all the eggs within the grid of both chambers.

    • Calculate the eggs per gram (EPG) of feces using the following formula: EPG = (Total eggs in both chambers) x (Multiplication factor based on the weight of feces and volume of flotation solution used)[10]

  • Treatment Administration:

    • Administer the respective anthelmintics to the treatment groups at the predetermined dosages. The control group receives a placebo or no treatment.

  • Post-Treatment Fecal Sampling:

    • Collect fecal samples from the same animals 10-14 days after treatment.[3]

  • Post-Treatment Fecal Egg Counting:

    • Repeat the McMaster egg counting technique for the post-treatment samples to determine the EPG for each animal.

  • Calculation of Fecal Egg Count Reduction (%FECR):

    • Calculate the %FECR for each treatment group using the following formula: %FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation of Results:

  • A %FECR of 95% or greater is generally considered effective.[11]

  • A %FECR below 95% may indicate the presence of anthelmintic resistance.[11]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for In Vivo Fecal Egg Count Reduction Test (FECRT)

FECRT_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis animal_selection Animal Selection & Grouping pre_sampling Fecal Sampling (Day 0) animal_selection->pre_sampling pre_fec Fecal Egg Count (McMaster) pre_sampling->pre_fec treatment Anthelmintic Administration pre_fec->treatment post_sampling Fecal Sampling (Day 10-14) treatment->post_sampling post_fec Fecal Egg Count (McMaster) post_sampling->post_fec calculation Calculate %FECR post_fec->calculation

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Diagram 2: Proposed Synergistic Signaling Pathway of Piperazine and Levamisole

Synergistic_Pathway cluster_drugs Anthelmintic Drugs cluster_receptors Nematode Muscle Receptors cluster_effects Cellular and Physiological Effects piperazine Piperazine (GABA Agonist) gaba_r GABA Receptor (Cl- Channel) piperazine->gaba_r activates levamisole Levamisole (nAChR Agonist) nach_r Nicotinic Acetylcholine Receptor (Na+ Channel) levamisole->nach_r activates hyperpolarization Hyperpolarization gaba_r->hyperpolarization leads to depolarization Depolarization nach_r->depolarization leads to flaccid_paralysis Flaccid Paralysis hyperpolarization->flaccid_paralysis spastic_paralysis Spastic Paralysis depolarization->spastic_paralysis synergy Synergistic Paralysis & Expulsion flaccid_paralysis->synergy spastic_paralysis->synergy

Caption: Synergistic action of Piperazine and Levamisole.

Conclusion

The combination of this compound and levamisole demonstrates a clear synergistic effect, resulting in significantly higher anthelmintic efficacy than when either drug is used alone. This synergy is likely due to their distinct and complementary mechanisms of action on the nematode's neuromuscular system. While robust data on the synergistic effects of piperazine with other anthelmintics like albendazole and pyrantel pamoate is currently lacking, the principle of combining drugs with different modes of action remains a valuable strategy in combating anthelmintic resistance. Further research into these and other combinations is warranted to develop more effective and sustainable parasite control programs.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is as crucial as the discoveries they enable. Piperazine Phosphate, a compound used in pharmaceutical research, requires meticulous disposal procedures to protect both laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and environmental stewardship.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE): When handling this compound, especially in powdered form, personnel should always wear:

  • Protective Gloves: To prevent skin contact.

  • Safety Glasses or Goggles: Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH/MSHA-approved respirator.

  • Lab Coat or Protective Clothing: To prevent contamination of personal clothing.[1][2]

In Case of a Spill: In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all personnel not equipped with protective gear.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a dry clean-up procedure and avoid generating dust.[2] Sweep up the spilled material and place it into a suitable, labeled container for waste disposal.[1][2][4]

  • Decontaminate: Wash the spill area thoroughly after the material has been collected.[3]

  • Seek Guidance: It may be necessary to treat the spilled material as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. Improper disposal, such as flushing it down the drain, is prohibited.

  • Waste Identification and Classification:

    • Determine if the this compound waste is considered hazardous. While some safety data sheets do not classify it as a hazardous waste under normal conditions, it is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

    • Approximately 5 to 10 percent of all pharmaceutical waste is deemed "hazardous" by the U.S. Environmental Protection Agency (EPA), and states may have more stringent classifications.[5]

  • Segregation and Containerization:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management plan.

    • Place the waste in a designated, properly labeled container. Hazardous pharmaceutical waste is typically collected in black containers clearly marked "Hazardous Waste Pharmaceuticals".[5]

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][4]

  • Engage a Licensed Waste Disposal Service:

    • Dispose of the contents and the container through an approved waste disposal plant.

    • Healthcare facilities and research laboratories should contract with a licensed and reputable hazardous waste disposal company.

  • Documentation:

    • Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.

Regulatory Framework

The disposal of pharmaceutical waste is governed by several agencies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA).[5] A key regulation is the nationwide ban on sewering hazardous waste pharmaceuticals, which has been in effect since August 21, 2019, for all healthcare facilities.[6][7][8][9]

Regulatory Consideration Key Requirements
EPA RCRA Governs the disposal of hazardous wastes.[5]
Sewer Ban Prohibits the disposal of hazardous waste pharmaceuticals down the drain for all healthcare facilities.[6][7][8][9]
State Regulations States may have more stringent rules than the federal government regarding pharmaceutical waste.[5][7]
Container Labeling Hazardous pharmaceutical waste containers must be clearly labeled.[5][6]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Assessment cluster_2 Segregation & Storage cluster_3 Disposal start Identify Piperazine Phosphate Waste is_hazardous Is it classified as hazardous waste per local/national regulations? start->is_hazardous non_hazardous_container Place in designated non-hazardous pharmaceutical waste container (Blue) is_hazardous->non_hazardous_container No hazardous_container Place in designated hazardous pharmaceutical waste container (Black) is_hazardous->hazardous_container Yes disposal_service Arrange for pickup by licensed waste disposal service non_hazardous_container->disposal_service hazardous_container->disposal_service documentation Complete all required waste disposal documentation disposal_service->documentation end Disposal Complete documentation->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, research facilities can maintain a safe working environment, ensure regulatory compliance, and contribute to the protection of our ecosystem.

References

Essential Safety and Handling of Piperazine Phosphate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Piperazine Phosphate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives can be corrosive and pose significant health risks, including skin and eye irritation.[1][2][3] High exposure may lead to neurological effects, and the substance can be absorbed through the skin.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields. A full-face shield is recommended when there is a risk of splashes.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber, or nitrile) are mandatory. For highly toxic derivatives, double-gloving is advised. Wear a lab coat or a chemically resistant apron.[1][4][5][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain safety and integrity in research.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[5][6][7]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][7] Always wash your hands thoroughly after handling the substance.[1][7]

  • Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][8] Keep it away from incompatible materials such as strong oxidizing agents.[6][8]

Disposal Plan
  • Waste Classification: All waste containing this compound must be treated as hazardous waste.[1][2][9]

  • Collection:

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: All liquid waste should be collected in a sealed, labeled, and chemically resistant container.[5]

  • Disposal Method: Disposal should be carried out through a licensed chemical destruction plant or by controlled incineration.[4] Do not discharge into sewer systems.[4]

  • Packaging: Contaminated packaging should be triple-rinsed, and either offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][9]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.[9]

  • Contain: For small spills, use an inert absorbent material like sand or earth to contain the spill. Do not use combustible materials.[9]

  • Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[5][9]

  • Decontaminate: Thoroughly wash the spill area with a suitable cleaning agent.[5][9]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4][9]
Eye Contact Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[4][8][10]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and responding to emergencies.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Gather Gather Materials Vent->Gather Weigh Weigh Compound Gather->Weigh Proceed to Handling PrepSol Prepare Solution Weigh->PrepSol Experiment Conduct Experiment PrepSol->Experiment Decon Decontaminate Work Area Experiment->Decon Proceed to Cleanup Segregate Segregate Waste (Solid & Liquid) Decon->Segregate Dispose Dispose of Hazardous Waste Segregate->Dispose

Caption: Safe handling workflow for this compound.

EmergencyResponseProtocol cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Emergency Event (Spill or Exposure) Evacuate Evacuate Area Start->Evacuate Spill Occurs Remove Remove from Exposure Start->Remove Exposure Occurs Ventilate Ventilate (If Safe) Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Clean Up & Decontaminate Contain->Cleanup FirstAid Administer First Aid (See Table 2) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Emergency response protocol for spills and exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine Phosphate
Reactant of Route 2
Piperazine Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.